RSV L-protein-IN-1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C32H36N6O6 |
|---|---|
分子量 |
600.7 g/mol |
IUPAC 名称 |
4-amino-8-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-6,6-dimethyl-2-(4-methyl-3-nitrophenyl)-3H-imidazo[4,5-h]isoquinoline-7,9-dione |
InChI |
InChI=1S/C32H36N6O6/c1-18-7-9-20(16-23(18)38(41)42)29-35-27-22(33)17-21-26(28(27)36-29)30(39)37(31(40)32(21,2)3)14-6-12-34-13-11-19-8-10-24(43-4)25(15-19)44-5/h7-10,15-17,34H,6,11-14,33H2,1-5H3,(H,35,36) |
InChI 键 |
OPRZZDKUMMSNLY-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Discovery and Preclinical Profile of RSV L-Protein-IN-1: A Technical Overview
For Immediate Release
This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of RSV L-protein-IN-1, a potent, non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) L-protein. Developed for researchers, scientists, and drug development professionals, this document outlines the core scientific data and experimental methodologies associated with this promising antiviral compound.
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants, young children, and the elderly. The RSV L-protein, an RNA-dependent RNA polymerase, is a critical enzyme for viral transcription and replication, making it a prime target for antiviral drug development. This compound, also known as BI compound D, is a benzimidazole (B57391) derivative identified as a potent inhibitor of the RSV L-protein. This document details the discovery and preclinical characterization of this compound.
Discovery of this compound
This compound was identified through a high-throughput screening campaign utilizing a novel polyadenylation-dependent assay designed to detect RSV transcriptase activity[1][2]. This assay is based on the principle that RSV mRNAs are polyadenylated, allowing for their specific capture and quantification.
Experimental Protocol: Polyadenylation-Dependent RSV Transcriptase Assay
The following protocol provides a detailed methodology for the screening assay that led to the discovery of this compound.
Objective: To identify inhibitors of the RSV RNA-dependent RNA polymerase (L-protein) by measuring the synthesis of polyadenylated viral mRNA.
Materials:
-
HEp-2 cells
-
RSV (strain A2)
-
Lysis buffer (composition not specified in the search results)
-
Reaction buffer (containing ATP, GTP, CTP, UTP, and a radiolabeled nucleotide, e.g., [α-³²P]GTP)
-
96-well plates pre-coated with streptavidin
-
Biotinylated oligo(dT) probes
-
Scintillation counter
Methodology:
-
Preparation of RSV Ribonucleoprotein (RNP) Complex:
-
HEp-2 cells are infected with a high multiplicity of infection (MOI) of RSV.
-
Following incubation to allow for viral replication, the infected cells are harvested.
-
The cells are lysed to release the cytoplasmic contents, including the viral RNP complexes which contain the active L-protein polymerase.
-
The cell lysate is clarified by centrifugation to remove nuclei and cellular debris, yielding a crude cytoplasmic extract containing the RNP.
-
-
In Vitro Transcription Reaction:
-
The crude RNP extract is incubated in a reaction buffer containing the four ribonucleotide triphosphates (ATP, GTP, CTP, UTP), including one radiolabeled nucleotide, to allow for the synthesis of viral mRNAs.
-
Test compounds, such as this compound, are added to the reaction mixture to assess their inhibitory activity.
-
-
Capture of Polyadenylated mRNA:
-
The reaction mixture is transferred to 96-well plates pre-coated with streptavidin and biotinylated oligo(dT) probes.
-
The polyadenylated viral mRNAs synthesized in the transcription reaction bind to the oligo(dT) probes.
-
-
Quantification of mRNA Synthesis:
-
Unbound nucleotides and other reaction components are washed away.
-
The amount of radiolabeled mRNA captured on the plate is quantified using a scintillation counter.
-
A decrease in the radioactive signal in the presence of a test compound indicates inhibition of the RSV L-protein.
-
Mechanism of Action
This compound exerts its antiviral activity by inhibiting the RNA polymerase function of the L-protein. Specifically, it blocks the synthesis of viral mRNA by inhibiting the guanylation of viral transcripts[3]. This leads to a halt in the production of viral proteins and subsequent viral replication.
Synthesis of this compound
The precise chemical synthesis pathway for this compound (BI compound D) is not publicly available in the reviewed scientific literature. However, based on the synthesis of other benzimidazole-based RSV inhibitors, a general synthetic approach can be conceptualized[4][5]. The synthesis of benzimidazole derivatives typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. The specific side chains and functional groups of this compound would be introduced through the appropriate selection of starting materials and subsequent modification steps.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Cell Line | Reference |
| EC₅₀ | 0.021 µM | HEp-2 | |
| IC₅₀ (Polymerase) | 0.089 µM | - | |
| CC₅₀ | 8.4 µM | HEp-2 |
Table 1: In Vitro Activity of this compound
Visualizations
Signaling Pathway of RSV L-Protein in Viral Replication
Caption: RSV L-Protein role in viral replication and inhibition by this compound.
Experimental Workflow for Discovery
References
- 1. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole-based derivatives as privileged scaffold developed for the treatment of the RSV infection: a computational study exploring the potency and cytotoxicity profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
In Vitro Efficacy of RSV L-protein-IN-1 Against Respiratory Syncytial Virus Strains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro efficacy of RSV L-protein-IN-1, a potent non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase. The data and methodologies presented are collated from the primary research publication by Liuzzi et al. (2005), which details the discovery and characterization of this compound, referred to therein as "compound D". This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel antiviral therapies against RSV.
Quantitative Efficacy and Cytotoxicity Data
This compound (compound D) and its analogs demonstrate potent and specific inhibition of RSV replication in cell culture. The following tables summarize the key quantitative data regarding their antiviral activity and cytotoxicity.
Table 1: In Vitro Antiviral Activity of L-protein Inhibitors Against RSV
| Compound | RSV Strain | Cell Line | Assay Format | EC50 (µM) |
| This compound (compound D) | A2 | HEp-2 | Cytopathic Effect (CPE) | 0.021 |
| Analog B | A2 | HEp-2 | Cytopathic Effect (CPE) | 0.23 |
| Analog C | A2 | HEp-2 | Cytopathic Effect (CPE) | 0.16 |
| Analog E | A2 | HEp-2 | Cytopathic Effect (CPE) | 0.10 |
Data compiled from Liuzzi et al., 2005.
Table 2: In Vitro Polymerase Inhibition and Cytotoxicity
| Compound | Polymerase Inhibition IC50 (µM) | Cytotoxicity CC50 (µM) in HEp-2 cells | Selectivity Index (CC50/EC50) |
| This compound (compound D) | 0.089 | 8.4 | 400 |
| Analog B | 0.61 | >100 | >435 |
| Analog C | 0.88 | 14.7 | 92 |
| Analog E | 0.66 | 10.7 | 107 |
Data compiled from Liuzzi et al., 2005.
Mechanism of Action: Inhibition of mRNA Guanylylation
This compound exerts its antiviral effect through a novel mechanism of action. It targets the capping activity of the viral L-protein, specifically inhibiting the guanylation of viral mRNA transcripts. This prevents the formation of a functional 5' cap structure on viral mRNAs, leading to the production of non-functional, triphosphorylated short transcripts and the cessation of viral protein synthesis. Resistance to this class of inhibitors has been mapped to a novel motif within the RSV L-protein, distinct from the catalytic domain of the RNA-dependent RNA polymerase, which is believed to be involved in nucleotide binding for the capping process.
Caption: Inhibition of RSV mRNA Capping by this compound.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize the efficacy of this compound.
Cell and Virus Culture
-
Cells: HEp-2 cells were maintained in Eagle's minimal essential medium (MEM) supplemented with 10% fetal bovine serum (FBS), 10 mM HEPES buffer, and 50 µg/ml gentamicin.
-
Virus: The A2 strain of RSV was propagated in HEp-2 cells. Viral titers were determined by a plaque assay on HEp-2 cell monolayers.
Antiviral Cytopathic Effect (CPE) Assay
This assay measures the ability of a compound to protect cells from virus-induced cell death.
Caption: Experimental Workflow for the CPE Assay.
-
Cell Seeding: HEp-2 cells were seeded into 96-well microtiter plates at a density that forms a confluent monolayer overnight.
-
Compound Addition: The following day, the cell culture medium was replaced with medium containing serial dilutions of the test compounds.
-
Virus Infection: Cells were then infected with the RSV A2 strain at a multiplicity of infection (MOI) sufficient to cause complete CPE within 4-5 days.
-
Incubation: Plates were incubated at 37°C in a humidified 5% CO2 atmosphere.
-
CPE Assessment: After the incubation period, the cytopathic effect was assessed visually.
-
Cell Viability Staining: Cell viability was quantified by staining with a neutral red solution. After incubation with the dye, the cells were washed, and the incorporated dye was solubilized.
-
Data Analysis: The absorbance was read at 540 nm, and the 50% effective concentration (EC50) was calculated as the compound concentration that inhibited the viral-induced CPE by 50%.
In Vitro RSV Polymerase Assay
This assay measures the direct inhibitory effect of the compound on the viral RNA polymerase activity.
-
Preparation of RNP Complexes: Ribonucleoprotein (RNP) complexes were prepared from RSV-infected HEp-2 cells.
-
Poly(A) Capture Assay: A polyadenylation-dependent capture assay was used to measure the synthesis of full-length, polyadenylated mRNAs by the viral RNP complexes.
-
Reaction Mixture: The assay was performed in 96-well streptavidin-coated plates with a reaction mixture containing the RNP complexes, ATP, CTP, UTP, [α-33P]GTP, and the test compound.
-
Incubation: The reaction was incubated to allow for mRNA synthesis.
-
Capture and Detection: The newly synthesized, radiolabeled polyadenylated mRNAs were captured on the plate via immobilized biotinylated oligo(dT). The amount of incorporated radioactivity was measured using a microplate scintillation counter.
-
Data Analysis: The 50% inhibitory concentration (IC50) was determined as the compound concentration that reduced the polymerase activity by 50%.
Cytotoxicity Assay
This assay determines the concentration of the compound that is toxic to the host cells.
-
Cell Seeding: HEp-2 cells were seeded in 96-well plates as for the antiviral assay.
-
Compound Addition: Serial dilutions of the test compound were added to the cells.
-
Incubation: The plates were incubated for the same duration as the antiviral assay (4-5 days) at 37°C.
-
Cell Viability Measurement: Cell viability was determined using the neutral red uptake method as described for the CPE assay.
-
Data Analysis: The 50% cytotoxic concentration (CC50) was calculated as the compound concentration that reduced cell viability by 50%.
Summary and Future Directions
This compound is a highly potent and selective inhibitor of RSV replication in vitro. Its unique mechanism of targeting the guanylylation step of viral mRNA capping represents a promising avenue for the development of novel anti-RSV therapeutics. The data presented in this guide provide a solid foundation for further preclinical and clinical investigation of this and similar compounds. Future studies should focus on elucidating the precise binding site of these inhibitors on the L-protein, expanding the in vitro profiling to include a broader range of clinical RSV isolates, and evaluating their efficacy in in vivo models of RSV infection.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on published research. It is not intended to provide medical advice.
Cellular Targets of RSV L-protein-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the cellular targets and mechanism of action of RSV L-protein-IN-1, a potent inhibitor of the Respiratory Syncytial Virus (RSV). It includes a summary of quantitative efficacy data, detailed experimental protocols derived from cited literature, and visualizations of key pathways and workflows to support further research and development in the field of RSV therapeutics.
Core Target: The Respiratory Syncytial Virus Large (L) Protein
The primary cellular target of this compound is the viral Large (L) protein. The L protein is a ~250 kDa multifunctional enzyme that serves as the catalytic core of the viral RNA-dependent RNA polymerase (RdRp) complex.[1][2] This complex, which includes the L protein, phosphoprotein (P), nucleoprotein (N), and the M2-1 protein, is essential for viral RNA synthesis, comprising both transcription of viral mRNAs and replication of the viral genome.[1][2][3]
The L protein itself harbors several distinct enzymatic domains critical for the viral life cycle:
-
RNA-Dependent RNA Polymerase (RdRp): Catalyzes the synthesis of the viral RNA genome and messenger RNAs.
-
mRNA Capping (Guanylyltransferase): Adds a 5' cap structure to viral mRNAs, which is crucial for their stability and translation by the host cell machinery.
-
Cap Methylation (Methyltransferase): Further modifies the mRNA cap.
Given its central and indispensable role in viral replication, the L protein is an attractive and well-validated target for antiviral drug development.
Mechanism of Action of this compound
This compound is a potent inhibitor of the RSV polymerase. Its mechanism of action is the specific blockade of RSV mRNA synthesis. It achieves this by inhibiting the guanylation of viral transcripts, a critical step in the formation of the 5' mRNA cap. By preventing proper capping, the viral mRNAs are likely rendered untranslatable and unstable, effectively halting the production of new viral proteins and subsequent viral replication. This targeted action against the capping enzyme domain is supported by resistance studies on similar inhibitors, which identified mutations in this specific region of the L protein.
Quantitative Data Summary
The following tables summarize the reported in vitro potency and cytotoxicity of this compound and a related L-protein inhibitor, AZ-27, for comparative context.
Table 1: Potency and Cytotoxicity of this compound
| Parameter | Value | Target/Cell Line | Description |
|---|---|---|---|
| EC₅₀ | 0.021 µM | Respiratory Syncytial Virus (RSV) | 50% effective concentration for inhibiting RSV replication. |
| IC₅₀ | 0.089 µM | RSV Polymerase | 50% inhibitory concentration against the viral polymerase activity. |
| CC₅₀ | 8.4 µM | HEp-2 Cells | 50% cytotoxic concentration, indicating moderate cytotoxicity. |
Table 2: Comparative Potency of AZ-27 (RSV L-Protein Inhibitor)
| Parameter | Value | Target/Cell Line | Description |
|---|---|---|---|
| EC₅₀ | 10 - 40 nM | RSV A Subtype Strains | 50% effective concentration against RSV A strains. |
| EC₅₀ | ~1 µM | RSV B Subtype | 50% effective concentration against an RSV B strain. |
Host Cell Signaling Pathways Modulated by RSV Infection
While this compound directly targets a viral protein, its therapeutic effect is intrinsically linked to the host's response to the virus. RSV infection triggers a robust innate immune response primarily through the activation of pattern recognition receptors like RIG-I, which detects viral RNA in the cytoplasm. This initiates a signaling cascade that results in the activation of transcription factors such as NF-κB and IRF3, leading to the production of pro-inflammatory cytokines and interferons. By inhibiting viral replication, this compound indirectly mitigates these potentially damaging inflammatory responses.
Key Experimental Protocols
The characterization of this compound involves several standard virological and molecular assays. The methodologies below are based on protocols described for characterizing similar RSV inhibitors.
This assay quantifies the level of RSV replication by measuring the expression of a viral protein, typically the Fusion (F) protein.
-
Cell Seeding: Plate HEp-2 cells (or other susceptible cell lines like A549) in 96-well plates at a density of 5 x 10³ to 10 x 10³ cells per well and incubate overnight.
-
Compound Treatment: Pre-incubate the cell cultures with various concentrations of this compound for 1 hour at 37°C.
-
Infection: Infect the cells with an RSV A or B strain at a Multiplicity of Infection (MOI) of 0.1.
-
Incubation: Culture the infected plates for 3 days (for RSV A2 strain) or 4 days (for RSV B strains and clinical isolates).
-
Quantification: Fix the cells and perform a standard ELISA protocol using a primary antibody against the RSV F protein and a corresponding secondary antibody conjugated to a detectable enzyme (e.g., HRP) to determine the level of viral protein expression.
This method is used to quantify the amount of viral RNA, providing a direct measure of viral transcription and replication.
-
Cell Culture: Use a relevant cell model, such as human bronchial epithelial cells cultured at an air-liquid interface (HBEC-ALI), for a more physiologically relevant system.
-
Compound Treatment: Add the inhibitor to the basal medium 1 hour prior to infection. Replenish the compound with each media change (e.g., every 24 hours).
-
Infection: Infect the cells apically with RSV A2 at an MOI of 0.1 for 2 hours. After incubation, remove the inoculum and wash the apical surface.
-
Incubation: Culture for 72 hours.
-
RNA Extraction and Quantification: Homogenize the cells in lysis buffer and extract total RNA. Quantify RSV RNA using a one-step qRT-PCR kit with primers and a probe specific to a conserved viral gene, such as the N gene. A standard curve generated from in vitro-transcribed RNA can be used for absolute quantification.
-
Example Primers/Probe (for RSV N RNA):
-
Forward: 5'-AGATCAACTTCTGTCATCCAGCAA-3'
-
Reverse: 5'-TTCTGCACATCATAATTAGGAGTATCAAT-3'
-
Probe: 5'–(FAM)–CACCATCCAACGGAGCACAGGAGAT–(TAMRA)-3'
-
-
Example PCR Cycles: 48°C for 15 min, 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
-
This assay utilizes a cell line that expresses the core components of the RSV replication machinery (N, P, L, M2-1) and a subgenomic "minigenome" that often contains a reporter gene like luciferase or GFP. It is a powerful tool for studying inhibitors that target viral replication, as it isolates this process from viral entry and budding.
-
Cell Seeding: Plate the replicon cell line (e.g., BHK-21 or HeLa-based) and allow cells to adhere.
-
Compound Addition: Add the inhibitor to the cells.
-
Incubation: Culture for approximately 48 hours to allow for replicon-driven reporter gene expression.
-
Measurement:
-
For luciferase reporters, add the substrate (e.g., EnduRen) and measure the luminescence signal.
-
For GFP reporters, monitor expression using fluorescence microscopy or a plate reader.
-
-
Analysis: A reduction in reporter signal in the presence of the compound indicates inhibition of the viral replication/transcription machinery.
References
An In-depth Technical Guide to Early-Stage Research on RSV L-Protein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research and development of inhibitors targeting the Respiratory Syncytial Virus (RSV) Large (L) protein. The L-protein, a multifunctional enzyme essential for viral RNA replication and transcription, represents a prime target for novel antiviral therapeutics. This document details the mechanism of action, summarizes key quantitative data for prominent inhibitor classes, outlines detailed experimental protocols for their evaluation, and provides visual representations of critical pathways and workflows.
The RSV L-Protein: A Key Antiviral Target
The Respiratory Syncytial Virus is a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[1][2] The RSV L-protein is a large, 250 kDa protein that forms the catalytic core of the viral RNA-dependent RNA polymerase (RdRp) complex.[2][3] This complex, which also includes the phosphoprotein (P), nucleoprotein (N), and M2-1 protein, is responsible for both transcription of viral mRNAs and replication of the viral RNA genome.[3][4][5]
The L-protein itself is comprised of several functional domains, making it an attractive target for multifaceted antiviral attack[5][6][7]:
-
RNA-dependent RNA polymerase (RdRp) domain: Catalyzes the synthesis of viral RNA.[4][6]
-
Capping domain (PRNTase): Adds the 5' cap structure to viral mRNAs, crucial for their stability and translation.[4][6]
-
Connector domain (CD): A structural domain that may play a role in the protein's conformational changes.[6][7]
-
Methyltransferase (MTase) domain: Methylates the mRNA cap.[4][6]
-
C-terminal domain (CTD): A domain with less well-defined function but believed to be involved in protein-protein interactions.[6][7]
Inhibition of any of these essential functions can effectively halt the viral life cycle.
Key Classes of RSV L-Protein Inhibitors and Quantitative Data
Several distinct chemical scaffolds have been identified as inhibitors of the RSV L-protein. These compounds primarily target the RdRp or capping domains, leading to the cessation of viral RNA synthesis. The following tables summarize the in vitro efficacy and cytotoxicity of prominent early-stage inhibitors.
| Inhibitor | Target Domain | RSV Strain(s) | EC50 | CC50 | Selectivity Index (SI) | Reference(s) |
| RSV L-protein-IN-1 (BI cpd D) | Capping | RSV A2 | 0.021 µM | 8.4 µM (HEp-2) | ~400 | [8] |
| YM-53403 | Capping | RSV A2 | 0.20 µM | >100 µM | >500 | [1][9][10] |
| AZ-27 | Capping | RSV A2 | 0.01 µM | >100 µM | >10,000 | [1][11] |
| RSV B-WST | 1.3 µM | >100 µM | >77 | [11] | ||
| Average RSV A | 24 ± 9 nM | >100 µM | >4167 | [1] | ||
| Average RSV B | 1.0 ± 0.28 µM | >100 µM | >100 | [1] | ||
| EDP-323 | Capping | RSV A & B strains | 0.11 - 0.44 nM | 18 µM (HEp-2) | >30,000 | [12][13] |
| RSV A Long (in pHAEC-ALI) | EC90: 160 pM | - | - | [13] | ||
| JNJ-64417184 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [14] |
| JNJ-7184 | Connector | RSV A & B strains | pEC50: 7.86 | pCC50: 4.29 (HeLa) | ~37,000 | [15][16] |
Table 1: Antiviral Activity of Non-nucleoside RSV L-Protein Inhibitors. EC50 (50% effective concentration) represents the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI = CC50/EC50) is a measure of the compound's therapeutic window.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of RSV L-protein inhibitors.
RSV Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the level of RSV replication by detecting the expression of a viral protein, typically the Fusion (F) protein.
Materials:
-
96-well cell culture plates
-
HEp-2 cells (or other susceptible cell line)
-
RSV stock (e.g., A2 strain)
-
Cell culture medium (e.g., MEM)
-
Test compounds
-
Fixation solution (e.g., 80% acetone)
-
Blocking buffer (e.g., casein block in PBS)
-
Primary antibody: Mouse anti-RSV F monoclonal antibody
-
Secondary antibody: Peroxidase-conjugated goat anti-mouse IgG
-
TMB substrate
-
Stop solution (e.g., 0.2 M sulfuric acid)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HEp-2 cells in 96-well plates and incubate overnight to form a monolayer.
-
Compound Addition: Prepare serial dilutions of the test compounds in cell culture medium and add to the cells.
-
Infection: Infect the cells with RSV at a predetermined multiplicity of infection (MOI), for example, 0.1.
-
Incubation: Incubate the plates for 3-4 days at 37°C in a 5% CO2 incubator.
-
Fixation: Remove the culture medium and fix the cells with 80% acetone (B3395972) for 20 minutes at 4°C.
-
Blocking: Wash the plates with PBS and block with casein blocking buffer for 1 hour.
-
Primary Antibody Incubation: Add the mouse anti-RSV F antibody (diluted in washing buffer) and incubate for 1 hour at 37°C.
-
Secondary Antibody Incubation: Wash the plates and add the peroxidase-conjugated goat anti-mouse IgG. Incubate for 1 hour at 37°C.
-
Substrate Addition: After washing, add TMB substrate and incubate until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of viral inhibition against the compound concentration.
RSV Replicon Assay
This cell-based assay utilizes a subgenomic RSV replicon that expresses a reporter gene (e.g., luciferase or GFP) to measure the activity of the viral polymerase complex.
Materials:
-
BHK-21 or HeLa cells stably expressing the RSV replicon
-
Cell culture medium
-
Test compounds
-
Luciferase substrate (if using a luciferase reporter)
-
Luminometer or fluorescence microscope
Procedure:
-
Cell Seeding: Plate the replicon-containing cells in 96-well plates.
-
Compound Addition: Add serial dilutions of the test compounds to the cells.
-
Incubation: Incubate the plates for 48 hours.
-
Reporter Gene Measurement:
-
Luciferase: Add a luciferase substrate (e.g., EnduRen) and measure the luminescence using a luminometer.
-
GFP: Observe the green fluorescent protein expression under a fluorescence microscope.
-
-
Data Analysis: Determine the EC50 by analyzing the dose-dependent decrease in the reporter signal.
Time-of-Addition Assay
This experiment helps to pinpoint the stage of the viral life cycle that is inhibited by the compound.
Procedure:
-
Perform an RSV ELISA as described in section 3.1.
-
Add the test compound at different time points relative to viral infection:
-
Pre-infection: Add the compound 2 hours before infecting the cells.
-
Post-infection: Add the compound at various time points after infection (e.g., 6, 12, and 24 hours).
-
-
A fusion inhibitor will only be effective when added before or at the time of infection. A replication inhibitor, such as an L-protein inhibitor, will show activity even when added several hours after infection.[1]
Resistance Selection and Mapping
This process identifies the viral target of an inhibitor by generating and sequencing resistant viral variants.
Procedure:
-
Serial Passage: Culture RSV in the presence of a sub-optimal concentration of the test compound.
-
Dose Escalation: Gradually increase the concentration of the compound with each subsequent passage as the virus develops resistance.
-
Isolate Resistant Virus: Isolate a resistant viral clone.
-
Genomic Sequencing: Extract the viral RNA and perform sequencing of the L-protein coding region to identify mutations that confer resistance. The location of these mutations indicates the binding site or the region of the protein affected by the inhibitor. For example, resistance to AZ-27 and YM-53403 maps to the Y1631 residue in the capping domain of the L-protein.[1][9]
Visualizing Key Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the RSV replication cycle, the domain architecture of the L-protein, and a general workflow for antiviral drug discovery.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. intimakmur.co.id [intimakmur.co.id]
- 4. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural Insights into the Respiratory Syncytial Virus RNA Synthesis Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. YM-53403, a unique anti-respiratory syncytial virus agent with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. YM-53403 | RSV inhibitor | Probechem Biochemicals [probechem.com]
- 11. Characterization of a respiratory syncytial virus L protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current antiviral therapies and promising drug candidates against respiratory syncytial virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EDP-323 potently blocks RSV replication in preclinical models | BioWorld [bioworld.com]
- 14. RSV polymerase - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. JNJ-7184, a respiratory syncytial virus inhibitor targeting the connector domain of the viral polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of RSV L-protein-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The RSV Large (L) protein, a critical component of the viral RNA-dependent RNA polymerase (RdRp) complex, is an attractive target for antiviral drug development. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of RSV L-protein-IN-1, a potent benzimidazole-based inhibitor of the RSV L-protein. This compound, also referred to as "compound D" in seminal literature, has demonstrated significant potential in inhibiting RSV replication both in vitro and in vivo.
Pharmacodynamics
The pharmacodynamic properties of this compound have been characterized through various in vitro assays, highlighting its potent antiviral activity and specific mechanism of action.
In Vitro Potency and Selectivity
This compound exhibits potent inhibition of RSV replication and the viral polymerase. The key pharmacodynamic parameters are summarized in the table below.
| Parameter | Value (µM) | Assay System |
| EC₅₀ | 0.021 | RSV A2 in HEp-2 cells |
| IC₅₀ | 0.089 | RSV Polymerase (poly(A) capture assay) |
| CC₅₀ | 8.4 | HEp-2 cells |
| Selectivity Index (SI) | 400 | (CC₅₀ / EC₅₀) |
Table 1: In Vitro Pharmacodynamic Parameters of this compound.
Mechanism of Action: Inhibition of mRNA Guanylylation
This compound targets the viral L-protein, a multifunctional enzyme responsible for RNA transcription and replication. Specifically, it inhibits the guanylylation of viral mRNA transcripts, a crucial step in the formation of the 5' cap structure necessary for mRNA stability and translation. This mechanism was elucidated through the observation that short, triphosphorylated transcripts accumulate in the presence of the inhibitor, indicating a failure in the capping process.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound, such as Cmax, Tmax, AUC, and bioavailability, are not extensively available in the public domain. The primary focus of the initial studies was on its in vitro potency and in vivo efficacy.
In Vivo Efficacy in a Murine Model
The antiviral activity of this compound was evaluated in a BALB/c mouse model of RSV infection. Intranasal administration of the compound resulted in a significant reduction in pulmonary viral titers, demonstrating its potential for in vivo efficacy.
| Animal Model | Virus Strain | Dosing Regimen | Outcome |
| BALB/c mice | RSV A2 | Intranasal administration, 3 and 6 hours post-infection, then three times daily for 3 days | Significant reduction in pulmonary viral titers at day 4 post-infection |
Table 2: In Vivo Efficacy of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro Assays
1. RSV Poly(A) Capture Assay (for IC₅₀ Determination)
This assay measures the synthesis of polyadenylated mRNA by the RSV polymerase complex.
Methodological & Application
Application Notes and Protocols for In Vitro Antiviral Assay of RSV L-protein-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro evaluation of RSV L-protein-IN-1, a potent inhibitor of the Respiratory Syncytial Virus (RSV) L-protein. The provided methodologies are essential for determining the compound's antiviral efficacy and cytotoxicity in cell culture.
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants and the elderly.[1] The RSV L-protein is a multifunctional RNA-dependent RNA polymerase (RdRp) crucial for viral transcription and replication, making it a prime target for antiviral drug development.[1][2][3][4] this compound is a small molecule inhibitor that targets the L-protein, effectively halting viral replication.[5][6] Specifically, it has been shown to inhibit the initiation of RNA synthesis at the promoter.[5][6] These protocols detail the necessary steps to quantify the antiviral activity and cytotoxic profile of this compound.
Data Presentation
The following tables summarize the in vitro activity of an exemplary RSV L-protein inhibitor, AZ-27, which shares a similar mechanism of action and structural properties with this compound.
Table 1: In Vitro Antiviral Activity of AZ-27 against RSV Strains
| Virus Strain | Subtype | EC₅₀ (nM) |
| RSV A2 | A | 24 ± 9 |
| RSV B-WST | B | 1000 ± 280 |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. Data is presented as mean ± standard deviation.[1]
Table 2: Cytotoxicity and Selectivity Index of AZ-27
| Cell Line | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀ for RSV A2) |
| HEp-2 | >100 | >4167 |
| A549 | >100 | >4167 |
| BHK-21 | >100 | >4167 |
CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that results in 50% cell death.[1]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for determining the in vitro antiviral efficacy of this compound.
Mechanism of Action
Caption: this compound inhibits viral RNA transcription, a critical step in the RSV replication cycle.
Experimental Protocols
Cell and Virus Culture
-
Cell Line: Human epithelial type 2 (HEp-2) cells are commonly used for RSV propagation and antiviral assays.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Virus Strain: RSV A2 or other clinical isolates can be used. Viral stocks should be prepared and titrated in HEp-2 cells prior to the assay.
Cytopathic Effect (CPE) Inhibition Assay
This assay qualitatively and quantitatively assesses the ability of the compound to protect cells from virus-induced cell death.
Materials:
-
HEp-2 cells
-
RSV stock (e.g., RSV A2)
-
Culture medium and infection medium (culture medium with 2% FBS)
-
This compound
-
96-well cell culture plates
-
Crystal violet solution (0.5% in 20% methanol)
Protocol:
-
Cell Seeding: Seed HEp-2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in infection medium.
-
Compound Addition: Remove the culture medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with infection medium only as virus controls and cell controls (no virus, no compound).
-
Infection: Add 100 µL of RSV at a multiplicity of infection (MOI) of 0.1 to all wells except the cell control wells.
-
Incubation: Incubate the plate for 3 to 4 days at 37°C in a 5% CO₂ incubator until CPE is clearly visible in the virus control wells.
-
Staining:
-
Carefully remove the medium.
-
Fix the cells with 100 µL of 10% formalin for 20 minutes.
-
Remove the formalin and stain with 50 µL of crystal violet solution for 20 minutes.
-
Gently wash the plate with water and allow it to air dry.
-
-
Data Analysis:
-
Visually score the wells for CPE.
-
Alternatively, solubilize the crystal violet with 100 µL of methanol (B129727) and read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of CPE inhibition relative to the virus and cell controls. The EC₅₀ value is determined by non-linear regression analysis.
-
RSV F-protein ELISA Assay
This assay quantifies the amount of RSV F (fusion) protein, providing a measure of viral replication.
Materials:
-
HEp-2 cells
-
RSV stock
-
Infection medium
-
This compound
-
96-well plates
-
Fixing solution (e.g., 80% acetone)
-
Primary antibody: Mouse anti-RSV F protein monoclonal antibody
-
Secondary antibody: HRP-conjugated goat anti-mouse IgG
-
TMB substrate
-
Stop solution (e.g., 2 M H₂SO₄)
Protocol:
-
Cell Seeding and Infection: Follow steps 1-5 of the CPE Inhibition Assay protocol.
-
Cell Fixation: After incubation, remove the medium and wash the cells with PBS. Fix the cells with 100 µL of cold 80% acetone (B3395972) for 10 minutes at 4°C.
-
Blocking: Wash the plate with PBS containing 0.05% Tween 20 (PBST). Block with 200 µL of 5% non-fat dry milk in PBST for 1 hour at room temperature.
-
Primary Antibody: Wash the plate with PBST. Add 100 µL of diluted primary antibody to each well and incubate for 1-2 hours at 37°C.
-
Secondary Antibody: Wash the plate with PBST. Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.
-
Detection: Wash the plate with PBST. Add 100 µL of TMB substrate and incubate in the dark until a blue color develops.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Data Analysis: Read the absorbance at 450 nm. Calculate the percentage of inhibition of F protein expression and determine the EC₅₀ value.
RT-qPCR Assay for Viral RNA Quantification
This assay measures the level of viral RNA to determine the effect of the compound on viral replication.
Materials:
-
HEp-2 cells
-
RSV stock
-
Infection medium
-
This compound
-
96-well plates
-
RNA extraction kit
-
RT-qPCR master mix
-
Primers and probe specific for a conserved region of the RSV genome (e.g., N gene).
Protocol:
-
Cell Seeding and Infection: Follow steps 1-5 of the CPE Inhibition Assay protocol.
-
RNA Extraction: After incubation, lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RT-qPCR:
-
Perform a one-step or two-step RT-qPCR using RSV-specific primers and probe.
-
Include a standard curve of a known quantity of RSV RNA to enable absolute quantification.
-
Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
-
Data Analysis: Determine the viral RNA copy number in each sample. Calculate the percentage of inhibition of viral RNA synthesis and determine the EC₅₀ value.
Cytotoxicity Assay
This assay is crucial to determine if the antiviral activity is due to specific inhibition of the virus or general toxicity to the host cells.
Materials:
-
HEp-2 cells
-
Culture medium
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
Protocol:
-
Cell Seeding: Seed HEp-2 cells in a 96-well plate as described previously.
-
Compound Addition: Add serial dilutions of this compound to the cells. Do not add the virus.
-
Incubation: Incubate for the same duration as the antiviral assays (3-4 days).
-
Cell Viability Measurement: Add the cell viability reagent to the wells according to the manufacturer's protocol and measure the signal (absorbance or luminescence).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated cell control. The CC₅₀ value is determined by non-linear regression analysis. The selectivity index (SI) is then calculated as CC₅₀/EC₅₀. A higher SI value indicates a more favorable safety profile.
References
- 1. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of an orally available respiratory syncytial virus L protein polymerase inhibitor DZ7487 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Characterization of a respiratory syncytial virus L protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Respiratory Syncytial Virus Inhibitor AZ-27 Differentially Inhibits Different Polymerase Activities at the Promoter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RSV L-protein-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, the elderly, and immunocompromised individuals. The RSV Large (L) protein is a multifunctional enzyme essential for viral RNA synthesis, containing RNA-dependent RNA polymerase (RdRp), capping, and methyltransferase activities. This makes it a prime target for antiviral drug development. RSV L-protein-IN-1 is a potent inhibitor of the RSV L-protein, effectively blocking viral mRNA synthesis and subsequent replication.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture to assess its antiviral activity.
Mechanism of Action
This compound specifically targets the polymerase function of the L-protein.[1][2] The L-protein, in complex with the phosphoprotein (P), nucleoprotein (N), and M2-1 protein, forms the viral replication complex responsible for transcribing the viral genome into mRNAs and replicating the full-length genome.[3] this compound inhibits the guanylation of viral transcripts, a critical step in the formation of the 5' cap structure of viral mRNAs.[1][2] This disruption of mRNA synthesis effectively halts the production of new viral proteins and progeny virions.
Biochemical and Antiviral Activity
This compound demonstrates potent activity against RSV in cell-based assays with moderate cytotoxicity, providing a favorable therapeutic window for in vitro studies.
| Parameter | Value | Cell Line | Reference |
| EC50 | 0.021 µM | HEp-2 | [1][2] |
| IC50 (Polymerase) | 0.089 µM | - | [1][2] |
| CC50 | 8.4 µM | HEp-2 | [1][2] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the inhibitor are crucial for reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Based on the molecular weight of this compound (600.66 g/mol ), calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM).
-
Aseptically add the calculated volume of DMSO to the vial of this compound powder.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Cell Culture and RSV Infection
This protocol outlines the general procedure for infecting cells with RSV to test the efficacy of this compound. HEp-2 cells are commonly used for RSV propagation and antiviral assays.
Materials:
-
HEp-2 cells (or other susceptible cell lines like A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Infection medium (e.g., DMEM with 2% FBS)
-
RSV stock (e.g., RSV A2 strain)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Procedure:
-
Seed HEp-2 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment and formation of a monolayer.
-
On the day of infection, prepare serial dilutions of this compound in infection medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the desired concentrations of this compound to the wells and incubate for 1 hour at 37°C.
-
Infect the cells with RSV at a multiplicity of infection (MOI) of 0.1.
-
Incubate the plates for 3-4 days at 37°C in a 5% CO₂ incubator until cytopathic effect (CPE) is observed in the virus control wells.
Plaque Reduction Assay
This assay quantifies the inhibition of infectious virus particle production.
Materials:
-
Infected cell culture plates (from section 2.2)
-
Overlay medium (e.g., 0.5% methylcellulose (B11928114) in infection medium)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10%)
Procedure:
-
After the initial 2-hour infection period, remove the virus inoculum.
-
Wash the cell monolayer gently with PBS.
-
Add 100 µL of pre-warmed overlay medium containing the respective concentrations of this compound.
-
Incubate for 3-5 days at 37°C in a 5% CO₂ incubator until plaques are visible.
-
Fix the cells with 10% formalin for at least 20 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well and calculate the percent inhibition relative to the virus control.
Quantitative Reverse Transcription PCR (qRT-PCR) for RSV RNA
This method measures the effect of the inhibitor on viral RNA synthesis.
Materials:
-
Infected cell culture plates
-
RNA extraction kit
-
qRT-PCR master mix
-
RSV-specific primers and probe (e.g., targeting the N gene)
-
qRT-PCR instrument
Procedure:
-
At the desired time point post-infection (e.g., 24, 48, 72 hours), harvest the cells.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Perform one-step or two-step qRT-PCR using RSV-specific primers and probe. A common target is the RSV N gene.
-
Forward Primer (example): 5′-AGATCAACTTCTGTCATCCAGCAA-3′
-
Reverse Primer (example): 5′-TTCTGCACATCATAATTAGGAGTATCAAT-3′
-
Probe (example): 5′-(FAM)-CACCATCCAACGGAGCACAGGAGAT-(TAMRA)-3′
-
-
Use a standard curve of in vitro transcribed RSV RNA to quantify the viral RNA copy number.
-
Normalize the results to a housekeeping gene (e.g., GAPDH, β-actin) to account for differences in cell number.
ELISA for RSV Protein Quantification
This immunoassay determines the level of viral protein expression, providing an indirect measure of viral replication.
Materials:
-
Infected cell culture plates
-
80% Acetone (B3395972) (ice-cold)
-
Blocking buffer (e.g., casein in PBS)
-
Primary antibody (e.g., mouse anti-RSV F monoclonal antibody)
-
Secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)
-
TMB substrate
-
Stop solution (e.g., 0.2 M sulfuric acid)
-
ELISA plate reader
Procedure:
-
At the end of the incubation period, fix the cells with ice-cold 80% acetone for 20 minutes at 4°C.
-
Wash the plates with PBS containing 0.1% Tween 20 (wash buffer).
-
Block the wells with blocking buffer for 1 hour at 37°C.
-
Incubate with the primary antibody (e.g., anti-RSV F antibody, diluted 1:4000) for 1 hour at 37°C.
-
Wash the plates three times with wash buffer.
-
Incubate with the HRP-conjugated secondary antibody (e.g., diluted 1:8000) for 1 hour at 37°C.
-
Wash the plates three times with wash buffer.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with the stop solution and read the absorbance at 450 nm.
Time-of-Addition Assay
This experiment helps to pinpoint the stage of the viral life cycle that is targeted by the inhibitor.
Procedure:
-
Seed and culture cells as described in the general infection protocol.
-
Add this compound at different time points relative to infection:
-
Pre-infection: Add 2 hours before infection and remove with the inoculum.
-
During infection: Add along with the virus for the 2-hour infection period.
-
Post-infection: Add at various times after infection (e.g., 2, 4, 6, 12 hours post-infection).
-
-
After the total incubation period (e.g., 48 or 72 hours), quantify viral replication using one of the methods described above (plaque assay, qRT-PCR, or ELISA).
-
Compare the level of inhibition at each time point to determine if the compound acts on an early or late stage of the viral life cycle.
Conclusion
This compound is a valuable research tool for studying the mechanisms of RSV replication and for the development of novel antiviral therapies. The protocols outlined in these application notes provide a framework for characterizing the in vitro efficacy of this and other RSV L-protein inhibitors. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data in your research endeavors.
References
RSV L-protein-IN-1: A Potent Tool for Elucidating RSV Polymerase Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in young children and the elderly.[1][2][3] The viral RNA-dependent RNA polymerase (RdRp), a complex of the large protein (L) and the phosphoprotein (P), is responsible for the transcription and replication of the viral genome and represents a key target for antiviral drug development.[1][2][3][4][5][6] RSV L-protein-IN-1 is a potent inhibitor of the RSV polymerase, offering a valuable chemical tool for studying the intricacies of viral RNA synthesis.[7] This document provides detailed application notes and protocols for the use of this compound in RSV polymerase research.
Mechanism of Action
This compound exerts its antiviral effect by directly targeting the L protein, the catalytic core of the RdRp complex.[1][7] Specifically, it inhibits the guanylation of viral transcripts, a crucial step in the formation of the 5' cap structure of viral mRNAs.[7] This inhibition of mRNA capping effectively halts viral protein synthesis and subsequent viral replication. The L protein possesses multiple enzymatic activities, including RNA-dependent RNA polymerization, mRNA capping, and cap methylation, making it a multifaceted target for inhibitors like this compound.[1][2][3]
Quantitative Data Summary
The following table summarizes the key quantitative metrics for this compound, providing a clear overview of its potency and cytotoxic profile.
| Parameter | Value | Cell Line | Description | Reference |
| EC50 | 0.021 µM | HEp-2 | The concentration of the inhibitor that reduces RSV activity by 50% in a cell-based assay. | [7] |
| IC50 | 0.089 µM | - | The concentration of the inhibitor required to inhibit the enzymatic activity of the RSV polymerase by 50% in a biochemical assay. | [7] |
| CC50 | 8.4 µM | HEp-2 | The concentration of the inhibitor that reduces the viability of host cells by 50%, indicating its cytotoxic effect. | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in RSV polymerase function and its inhibition by this compound, as well as the experimental workflows to study these interactions, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound Action.
Caption: In Vitro RSV Polymerase Assay Workflow.
Caption: Cell-Based RSV Replicon Assay Workflow.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Protocol 1: In Vitro RSV Polymerase Activity Assay
This biochemical assay assesses the direct inhibitory effect of this compound on the enzymatic activity of the RSV polymerase complex.[8]
Materials:
-
Purified recombinant RSV L-P protein complex
-
Synthetic RNA template (e.g., a short oligonucleotide representing the viral promoter)
-
NTPs (ATP, CTP, UTP, GTP)
-
Radiolabeled NTP (e.g., [α-³²P]GTP)
-
This compound stock solution (in DMSO)
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT)
-
Denaturing polyacrylamide gels
-
Phosphor imager or autoradiography film
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the reaction buffer, purified L-P complex, and the RNA template.
-
Inhibitor Addition: Add varying concentrations of this compound (e.g., from 0.001 µM to 10 µM) or a vehicle control (DMSO) to the reaction tubes. Pre-incubate for 15-30 minutes at 30°C.
-
Initiation of Reaction: Start the polymerase reaction by adding the NTP mix, including the radiolabeled NTP.
-
Incubation: Incubate the reaction at 30°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., formamide (B127407) with EDTA).
-
Product Analysis: Separate the radiolabeled RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Detection and Quantification: Visualize the RNA products using a phosphor imager or by exposing the gel to autoradiography film. Quantify the band intensities to determine the level of RNA synthesis at each inhibitor concentration.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Cell-Based RSV Replicon Assay
This assay measures the inhibitory effect of this compound on RSV RNA synthesis within a cellular context using a subgenomic replicon system.[1]
Materials:
-
A stable cell line expressing an RSV replicon (e.g., BHK-21 or HeLa cells).[1] The replicon typically contains a reporter gene (e.g., luciferase or GFP) flanked by the RSV leader and trailer regions.
-
Cell culture medium and supplements.
-
This compound stock solution (in DMSO).
-
96-well cell culture plates.
-
Reagents for detecting the reporter gene product (e.g., luciferase substrate).
-
Plate reader for luminescence or fluorescence detection.
Methodology:
-
Cell Seeding: Seed the RSV replicon-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor or a vehicle control.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period that allows for sufficient reporter gene expression (e.g., 48 hours).[1]
-
Reporter Gene Assay: Following incubation, measure the reporter gene activity according to the manufacturer's instructions. For a luciferase reporter, this typically involves lysing the cells and adding a luciferase substrate before measuring luminescence.
-
Data Analysis: Normalize the reporter signals to the vehicle control. Calculate the EC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 3: RSV Plaque Reduction Assay
This assay evaluates the antiviral activity of this compound against infectious RSV in a cell culture model.
Materials:
-
HEp-2 or A549 cells.
-
RSV stock of a known titer.
-
Cell culture medium and supplements.
-
This compound stock solution (in DMSO).
-
Overlay medium (e.g., medium containing methylcellulose).
-
Crystal violet staining solution or an antibody for immunostaining.
Methodology:
-
Cell Seeding: Seed HEp-2 cells in 6-well or 12-well plates and grow to confluence.
-
Infection: Pre-incubate the cells with various concentrations of this compound for 1 hour at 37°C.[1] Then, infect the cells with RSV at a low multiplicity of infection (MOI) for 1-2 hours.
-
Overlay: Remove the virus inoculum and wash the cells. Add the overlay medium containing the corresponding concentration of the inhibitor.
-
Incubation: Incubate the plates at 37°C for 3-5 days to allow for plaque formation.
-
Plaque Visualization: Fix the cells and stain with crystal violet to visualize the plaques. Alternatively, use an antibody against an RSV protein (e.g., F protein) followed by a secondary antibody for immunostaining.
-
Data Analysis: Count the number of plaques at each inhibitor concentration. Calculate the percentage of plaque reduction compared to the vehicle control and determine the EC50 value.
Conclusion
This compound is a highly effective and specific inhibitor of the RSV polymerase. Its well-characterized mechanism of action and potent antiviral activity make it an indispensable tool for researchers investigating the fundamental processes of RSV replication and for professionals in the field of antiviral drug discovery. The protocols outlined in this document provide a framework for utilizing this compound to further our understanding of RSV biology and to aid in the development of novel therapeutic strategies.
References
- 1. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.emory.edu [med.emory.edu]
- 5. What are RSV L protein inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In Vitro Biochemical Assays to Study Respiratory Syncytial Virus Polymerase Activities | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for RSV L-protein-IN-1 Mouse Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, the elderly, and immunocompromised individuals.[1][2][3] The RSV Large (L) protein is an essential component of the viral replication machinery, functioning as an RNA-dependent RNA polymerase (RdRp) that catalyzes the transcription and replication of the viral genome.[1][2][3][4][5] This central role makes the L-protein a prime target for antiviral drug development.[2][3][5] RSV L-protein-IN-1 is a novel small molecule inhibitor designed to target the enzymatic activity of the RSV L-protein, thereby blocking viral replication.[5]
These application notes provide a comprehensive guide for the preclinical evaluation of this compound in a mouse model of RSV infection. The protocols outlined below detail the experimental design, methodologies for in vivo efficacy studies, and endpoints for assessing antiviral activity.
Mechanism of Action of RSV L-protein
The RSV L-protein, in conjunction with the phosphoprotein (P), nucleoprotein (N), and M2-1 protein, forms the viral replication complex.[1][3][6] The L-protein itself possesses multiple enzymatic domains responsible for RNA synthesis, 5'-capping, and methylation of viral mRNAs.[1][2][3] Inhibition of the L-protein's polymerase activity by compounds like L-protein-IN-1 is expected to halt the production of viral RNA, preventing the assembly of new virions and thereby reducing viral load and disease pathology.[5]
RSV Replication Cycle and L-protein-IN-1 Intervention
Caption: RSV Replication Cycle and the inhibitory action of L-protein-IN-1.
Experimental Design for In Vivo Efficacy Studies
The following outlines a typical experimental design to evaluate the efficacy of this compound in a BALB/c mouse model. BALB/c mice are commonly used for RSV research as they are semi-permissive to infection and develop lung pathology.[7][8][9]
Animal Model
-
Species: Mouse
-
Strain: BALB/c, 6-8 weeks old, female[7]
-
Supplier: Reputable commercial vendor
-
Acclimatization: Minimum of 7 days before experimental use.
Experimental Groups
A minimum of four groups are recommended for initial efficacy studies:
| Group | Treatment | Rationale |
| 1 | Vehicle Control (e.g., PBS, DMSO) | To assess the course of infection without treatment. |
| 2 | This compound (Low Dose) | To determine the lower end of the efficacious dose. |
| 3 | This compound (High Dose) | To determine the upper end of the efficacious dose. |
| 4 | Positive Control (e.g., Ribavirin) | To benchmark the efficacy of the test compound.[10] |
| 5 | Mock-Infected + Vehicle | To serve as a negative control for infection. |
N = 8-10 mice per group to ensure statistical power.
Experimental Workflow
Caption: General workflow for in vivo efficacy testing of this compound.
Experimental Protocols
Preparation of RSV Stock and Titer Determination
-
Cell Line: HEp-2 or A549 cells are commonly used for RSV propagation.[11][12]
-
Virus Strain: RSV A2 is a widely used laboratory strain.[13][14]
-
Protocol:
-
Infect a near-confluent monolayer of HEp-2 cells with RSV A2 at a low multiplicity of infection (MOI) of 0.01-0.1.[11]
-
Incubate at 37°C until 80-90% cytopathic effect (CPE) is observed.
-
Harvest the cells and supernatant, and subject them to three freeze-thaw cycles.
-
Centrifuge to remove cell debris and collect the supernatant containing the virus.
-
Aliquot and store at -80°C.
-
Determine the viral titer (Plaque Forming Units per mL, PFU/mL) using a standard plaque assay.[11][12]
-
Inoculation of Mice
-
Anesthesia: Anesthetize mice with isoflurane (B1672236) or a ketamine/xylazine cocktail.[8][15]
-
Inoculation:
-
Dilute the RSV stock in sterile, serum-free MEM or PBS to the desired concentration (e.g., 1 x 10^7 PFU/mL).
-
Administer 50-100 µL of the viral suspension intranasally to each mouse.[8][12] The typical inoculum is 5 x 10^5 PFU per mouse.[13]
-
Mock-infected mice receive the same volume of vehicle (cell culture medium).
-
Administration of this compound
-
Route of Administration: The route will depend on the formulation of L-protein-IN-1 (e.g., oral gavage, intraperitoneal injection). Oral administration has been demonstrated for other RSV inhibitors.[16]
-
Dosing Regimen: Dosing can be prophylactic (starting before infection) or therapeutic (starting after infection). A common regimen is twice daily (BID).[16]
-
Vehicle: The vehicle for L-protein-IN-1 should be determined based on its solubility and should be non-toxic to the animals.
Monitoring of Disease Progression
-
Body Weight: Record the body weight of each mouse daily. Weight loss is a key indicator of illness in RSV-infected mice.[7][12]
-
Clinical Scoring: Observe mice for clinical signs of illness such as ruffled fur, lethargy, and labored breathing. A scoring system can be implemented for quantitative analysis.
Endpoint Measurements (Day 4-5 Post-Infection)
Peak viral load in the lungs of BALB/c mice is typically observed between days 4 and 6 post-infection.[7]
-
Euthanize mice via an approved method.
-
Expose the trachea and cannulate it.
-
Instill and aspirate 0.8-1.0 mL of sterile PBS or saline three times.[8]
-
Pool the collected BAL fluid (BALF).
-
Centrifuge the BALF to pellet the cells.
-
Use the supernatant for cytokine analysis (e.g., ELISA) and the cell pellet for differential cell counts.
-
Aseptically harvest the lungs.
-
Weigh the lung tissue and homogenize it in a known volume of transport medium.
-
Clarify the homogenate by centrifugation.
-
Determine the viral load in the supernatant using:
-
Harvest the lungs and fix them in 10% neutral buffered formalin.[19]
-
Embed the tissue in paraffin (B1166041) and prepare thin sections.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation, including peribronchiolar and perivascular infiltrates.[19][20]
-
Stain with Periodic acid-Schiff (PAS) to evaluate mucus production.[19][20]
-
A pathologist should score the slides blindly for severity of inflammation and mucus production.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Effect of this compound on Body Weight Change
| Treatment Group | Mean % Body Weight Change (Day 5 vs Day 0) ± SEM |
| Vehicle Control | Value |
| L-protein-IN-1 (Low Dose) | Value |
| L-protein-IN-1 (High Dose) | Value |
| Positive Control | Value |
| Mock-Infected | Value |
Table 2: Effect of this compound on Lung Viral Load (Day 5 Post-Infection)
| Treatment Group | Mean Lung Viral Titer (log10 PFU/g) ± SEM | Mean Viral RNA (log10 copies/g) ± SEM |
| Vehicle Control | Value | Value |
| L-protein-IN-1 (Low Dose) | Value | Value |
| L-protein-IN-1 (High Dose) | Value | Value |
| Positive Control | Value | Value |
| Mock-Infected | Below Limit of Detection | Below Limit of Detection |
Table 3: Effect of this compound on Lung Inflammation (Day 5 Post-Infection)
| Treatment Group | Mean Histopathology Score (0-4) ± SEM | Mean BALF Total Cell Count (x10^5) ± SEM |
| Vehicle Control | Value | Value |
| L-protein-IN-1 (Low Dose) | Value | Value |
| L-protein-IN-1 (High Dose) | Value | Value |
| Positive Control | Value | Value |
| Mock-Infected | Value | Value |
Conclusion
This document provides a framework for the preclinical in vivo evaluation of this compound. Adherence to these detailed protocols will ensure the generation of robust and reproducible data, which is crucial for advancing novel antiviral candidates toward clinical development. The experimental design can be adapted to include additional endpoints, such as analysis of specific immune cell populations in the BALF by flow cytometry or measurement of lung function, to further characterize the therapeutic effects of this compound.
References
- 1. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cusabio.com [cusabio.com]
- 5. What are RSV L protein inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Mouse Models of Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathogenesis of Respiratory Syncytial Virus Infection in BALB/c Mice Differs Between Intratracheal and Intranasal Inoculation [mdpi.com]
- 9. RSV Mouse Model - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. RSV infection of humanized lung-only mice induces pathological changes resembling severe bronchiolitis and bronchopneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for Monitoring Dynamics of Pulmonary RSV Replication by Viral Culture and by Real-Time Reverse Transcription-PCR in vivo: Detection of Abortive Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mouse Models of Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Respiratory Syncytial Virus (RSV) RNA loads in peripheral blood correlates with disease severity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for neonatal respiratory syncytial virus infection in mice and immune analysis of infected lungs and bronchoalveolar lavage fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Respiratory Syncytial Virus Infection in Mice and Detection of Viral Genomes in the Lung Using RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
RSV L-protein-IN-1 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants and the elderly. The RSV Large (L) protein, a multifunctional RNA-dependent RNA polymerase, is a critical component of the viral replication machinery and a key target for antiviral drug development. RSV L-protein-IN-1 is a potent, non-competitive inhibitor of the RSV L-protein polymerase.[1][2] It specifically targets the guanylylation of viral transcripts, thereby blocking RSV mRNA synthesis.[1][3] These application notes provide detailed information on the solubility, storage, and preparation of this compound for both in vitro and in vivo experiments, along with protocols for relevant assays.
Physicochemical and Pharmacological Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₃₉N₅O₅ | [1] |
| Molecular Weight | 601.71 g/mol | N/A |
| Mechanism of Action | Inhibits RSV Polymerase, blocks mRNA synthesis via inhibition of guanylylation | |
| IC₅₀ (Polymerase Inhibition) | 0.089 µM | |
| EC₅₀ (Antiviral Activity) | 0.021 µM | |
| CC₅₀ (Cytotoxicity in HEp-2 cells) | 8.4 µM | |
| Solubility | 125 mg/mL in DMSO (208.10 mM) | N/A |
Solubility and Storage
Proper handling and storage of this compound are crucial to maintain its stability and activity for reproducible experimental results.
Solubility
This compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO). For experimental use, it is recommended to prepare a high-concentration stock solution in newly opened, anhydrous DMSO, as the compound is hygroscopic and the presence of water can affect its solubility. Ultrasonic treatment may be required to fully dissolve the compound.
Storage
Stock Solutions: Stock solutions of this compound in DMSO should be stored under the following conditions:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Solid Form: The solid form of this compound should be stored at room temperature in the continental US; however, storage conditions may vary in other locations.
Experimental Protocols
The following are detailed protocols for the preparation and use of this compound in common in vitro and in vivo experimental settings.
Preparation of Stock and Working Solutions for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution in DMSO and subsequent dilution to working concentrations for cell-based assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Appropriate cell culture medium (e.g., DMEM, MEM)
Procedure:
-
Stock Solution Preparation (10 mM):
-
Aseptically weigh the required amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly to dissolve the compound. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.
-
Aliquot the 10 mM stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C as recommended.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
In Vitro Antiviral Activity Assay (RSV ELISA)
This protocol outlines a general procedure for determining the antiviral efficacy of this compound using an ELISA-based method to quantify RSV F protein expression in infected cells.
Materials:
-
HEp-2 cells
-
96-well cell culture plates
-
RSV (e.g., A2 strain)
-
This compound working solutions
-
Cell culture medium
-
Fixation solution (e.g., 80% acetone)
-
Blocking buffer (e.g., casein block in PBS)
-
Primary antibody (mouse anti-RSV F monoclonal antibody)
-
Secondary antibody (peroxidase-conjugated goat anti-mouse IgG)
-
TMB substrate
-
Stop solution (e.g., 0.2 M sulfuric acid)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HEp-2 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound working solutions for 1 hour at 37°C.
-
Virus Infection: Infect the cells with RSV at a multiplicity of infection (MOI) of 0.1.
-
Incubation: Incubate the plates for 3 days for RSV A2 strain or 4 days for other clinical isolates.
-
ELISA:
-
Fix the cells with 80% acetone.
-
Block the wells with blocking buffer.
-
Incubate with mouse anti-RSV F monoclonal antibody.
-
Incubate with peroxidase-conjugated goat anti-mouse IgG.
-
Add TMB substrate and stop the reaction with sulfuric acid.
-
Read the absorbance at 450 nm.
-
-
Data Analysis: Calculate the EC₅₀ value by fitting the dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic potential of this compound in HEp-2 cells using an MTT assay.
Materials:
-
HEp-2 cells
-
96-well cell culture plates
-
This compound working solutions
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HEp-2 cells in a 96-well plate as for the antiviral assay.
-
Compound Treatment: Treat the cells with the same concentrations of this compound as used in the antiviral assay.
-
Incubation: Incubate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the CC₅₀ value from the dose-response curve.
Preparation for In Vivo Experiments (Mouse Model)
While specific formulation details for this compound are not publicly available, a general approach for preparing a small molecule inhibitor for oral administration in a mouse model of RSV infection is provided below. This is a suggested starting point, and formulation may need to be optimized.
Materials:
-
This compound (solid)
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water, or a solution containing DMSO, PEG300, and Tween 80)
-
Sterile water or saline
-
Homogenizer or sonicator
-
Oral gavage needles
Procedure:
-
Vehicle Preparation: Prepare the chosen vehicle under sterile conditions. A common vehicle for oral administration of hydrophobic compounds is a suspension in 0.5% methylcellulose or a solution of DMSO/PEG300/Tween 80/saline.
-
Compound Formulation:
-
Calculate the required amount of this compound based on the desired dosage (mg/kg) and the weight of the animals.
-
If using a suspension, finely grind the compound and then suspend it in the vehicle. Use a homogenizer or sonicator to ensure a uniform suspension.
-
If using a solution, first dissolve the compound in a small amount of a suitable solvent like DMSO, and then dilute it with other components of the vehicle like PEG300 and Tween 80, followed by the final dilution in saline or water. The final concentration of DMSO should be minimized.
-
-
Administration: Administer the formulation to the mice via oral gavage at the specified dose and frequency as determined by the experimental design.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound inhibits the RSV polymerase, which is a key enzyme complex in the viral life cycle responsible for transcription and replication of the viral RNA genome. The inhibitor specifically blocks the guanylylation of viral mRNA, a crucial step in the formation of the 5' cap structure necessary for mRNA stability and translation.
Caption: Mechanism of this compound inhibition of viral replication.
Experimental Workflow for In Vitro Evaluation
The following diagram illustrates a typical workflow for the initial in vitro evaluation of this compound.
Caption: Workflow for in vitro evaluation of this compound.
References
Application Notes & Protocols: Lentiviral-Based Assays for the Evaluation of RSV L-Protein Inhibitor IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction: Respiratory Syncytial Virus (RSV) is a primary cause of severe lower respiratory tract infections, particularly in infants and the elderly.[1] The RSV Large (L) protein is an essential multifunctional enzyme that contains the RNA-dependent RNA polymerase (RdRp) activity required for viral genome replication and transcription.[2][3] This makes the L-protein a prime target for antiviral drug development.[1] Lentiviral-based replicon assays offer a robust, safe, and high-throughput compatible platform for screening and characterizing inhibitors of the RSV L-protein. By creating cell lines that stably express an RSV subgenomic replicon, the specific activity of the viral polymerase can be isolated and measured, facilitating the evaluation of compounds like the hypothetical inhibitor, IN-1.
Principle of the Lentiviral-Based RSV Replicon Assay: This assay system utilizes a lentiviral vector to deliver and stably integrate an RSV subgenomic replicon into a host cell line (e.g., HEp-2 or BHK-21).[2] The replicon contains a reporter gene, such as luciferase or a fluorescent protein, flanked by the RSV leader and trailer regions. The expression of this reporter gene is entirely dependent on the transcription of the replicon RNA by the RSV polymerase complex (L and P proteins), which are co-expressed in the cell. When an effective L-protein inhibitor like IN-1 is introduced, it blocks the polymerase activity, leading to a dose-dependent decrease in reporter gene expression. This reduction in signal provides a quantitative measure of the inhibitor's potency.
Quantitative Data Summary
The following tables summarize representative data for the evaluation of the hypothetical RSV L-protein inhibitor, IN-1, compared to other known inhibitors.
Table 1: In Vitro Antiviral Activity of IN-1 against RSV Subtypes
| Compound | Target | RSV Subtype | EC₅₀ (µM) [a] | CC₅₀ (µM) [b] | Selectivity Index (SI) [c] |
|---|---|---|---|---|---|
| IN-1 | L-Protein (RdRp) | RSV A2 | 0.025 | >100 | >4000 |
| IN-1 | L-Protein (RdRp) | RSV B-WST | 0.030 | >100 | >3333 |
| AZ-27 | L-Protein | RSV A2 | 0.01 | >100 | >10000 |
| YM-53403 | L-Protein | RSV A2 | 0.75 | >50 | >67 |
| Ribavirin | Post-entry | RSV | ~2.25 | >30 | ~13 |
- [a] EC₅₀ (50% effective concentration): Concentration of the compound that inhibits viral replicon activity by 50%, measured via luciferase signal reduction in the replicon assay after 48-hour treatment.
- [b] CC₅₀ (50% cytotoxic concentration): Concentration of the compound that reduces the viability of host cells by 50%.
- [c] Selectivity Index (SI): Calculated as the ratio of CC₅₀ to EC₅₀. A higher SI indicates greater specific antiviral activity.
Table 2: Time-of-Addition Study to Determine Mechanism of Action
| Compound | Time of Addition (Post-Infection) | EC₅₀ (µM) | Target Stage |
|---|---|---|---|
| IN-1 | -2 hours | 0.024 | Replication |
| IN-1 | +6 hours | 0.028 | Replication |
| IN-1 | +12 hours | 0.035 | Replication |
| Fusion Inhibitor | -2 hours | 0.005 | Entry |
| Fusion Inhibitor | +6 hours | 0.850 | Entry |
| Fusion Inhibitor | +12 hours | >50 | Entry |
*Data shows that IN-1 remains potent even when added many hours after initial infection, confirming a post-entry mechanism of action consistent with targeting viral replication.
Diagrams and Visualizations
RSV L-Protein Role in Viral Replication
Lentiviral-Based Assay Workflow
Logical Principle of the Assay
Experimental Protocols
Protocol 1: Production of Lentivirus for RSV Replicon Delivery
This protocol is for producing lentivirus in a 10 cm dish format using 293T cells.
Materials:
-
HEK293T cells (passage <15)
-
DMEM with 10% FBS (DMEM Complete)
-
Lentiviral transfer plasmid encoding the RSV replicon
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Opti-MEM
-
0.45 µm PES filters
Procedure:
-
Day 1: Seed Cells: Seed 4.0 x 10⁶ HEK293T cells in a 10 cm tissue culture dish with 10 mL of DMEM Complete. Ensure cells are 70-80% confluent on the day of transfection.
-
Day 2: Transfection:
-
In a sterile tube, prepare the plasmid DNA mix in 500 µL of Opti-MEM:
-
10 µg of Lentiviral transfer plasmid
-
7.5 µg of Packaging plasmid (psPAX2)
-
2.5 µg of Envelope plasmid (pMD2.G)
-
-
In a separate tube, prepare the transfection reagent according to the manufacturer's instructions (e.g., for PEI, use a 1:3 ratio of total DNA µg to PEI µg).
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes.
-
Gently add the transfection complex dropwise to the 293T cells. Swirl the plate to ensure even distribution.
-
Incubate at 37°C with 5% CO₂.
-
-
Day 3: Change Media: After 16-18 hours, carefully aspirate the transfection medium and replace it with 10 mL of fresh, pre-warmed DMEM Complete.
-
Day 4 & 5: Harvest Virus:
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile conical tube.
-
Add 10 mL of fresh DMEM Complete to the cells.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour harvest.
-
-
Process and Store Virus:
-
Centrifuge the pooled supernatant at 2,000 x g for 5 minutes to pellet any cell debris.
-
Filter the supernatant through a 0.45 µm PES filter.
-
Aliquot the viral supernatant into cryovials and store immediately at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Generation of a Stable RSV Replicon Cell Line
Materials:
-
HEp-2 or BHK-21 cells
-
Produced lentivirus (from Protocol 1)
-
Complete growth medium
-
Polybrene
-
Selection antibiotic (e.g., Puromycin, if the replicon plasmid contains a resistance gene)
Procedure:
-
Day 1: Seed Cells: Seed 1 x 10⁵ HEp-2 cells per well in a 6-well plate.
-
Day 2: Transduction:
-
Remove the medium from the cells.
-
Add 1 mL of fresh medium containing Polybrene (final concentration 4-8 µg/mL) to each well.
-
Add varying amounts of the lentiviral supernatant to different wells to determine the optimal multiplicity of infection (MOI).
-
Incubate at 37°C for 24 hours.
-
-
Day 3: Media Change: Replace the virus-containing medium with fresh complete growth medium.
-
Day 4 onwards: Selection:
-
If using a selection marker, add the appropriate antibiotic to the medium at a pre-determined concentration.
-
Continue to culture the cells, changing the selection medium every 2-3 days, until non-transduced control cells have all died.
-
Expand the surviving, resistant colonies. These are your stable RSV replicon cells.
-
Validate the cell line by confirming reporter gene expression.
-
Protocol 3: RSV L-Protein Inhibition Assay for IN-1
Materials:
-
Stable RSV replicon cell line
-
White, clear-bottom 96-well assay plates
-
IN-1 compound, serially diluted in DMSO and then in assay medium
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Seed Cells: Seed the stable RSV replicon cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium. Incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of IN-1. The final DMSO concentration in the assay should be ≤0.5%.
-
Add the diluted compounds to the cells. Include "cells only" (no compound) and "no cells" (medium only) controls.
-
Incubate the plate at 37°C with 5% CO₂ for 48 hours.
-
-
Luciferase Reading:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data: % Inhibition = 100 x (1 - [Signal_compound - Signal_background] / [Signal_DMSO - Signal_background]).
-
Plot the % Inhibition against the log of the compound concentration and fit a four-parameter dose-response curve to determine the EC₅₀ value.
-
Protocol 4: Cytotoxicity Assay (Counter-Screen)
Materials:
-
Stable RSV replicon cell line
-
Clear 96-well plates
-
IN-1 compound, serially diluted
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Assay Setup: Set up the assay exactly as described in Protocol 3, steps 1 and 2.
-
Reagent Addition: After the 48-hour incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Reading: Incubate as required by the reagent, then read the plate using the appropriate instrument.
-
Data Analysis:
-
Normalize the data to the DMSO-treated control wells.
-
Plot the % cell viability against the log of the compound concentration to determine the CC₅₀ value.
-
References
Application Notes and Protocols for High-Throughput Screening Assays Targeting RSV L-Protein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify and characterize inhibitors of the Respiratory Syncytial Virus (RSV) Large (L) protein, the core component of the viral RNA-dependent RNA polymerase (RdRp).
Introduction
The Respiratory Syncytial Virus (RSV) is a leading cause of severe lower respiratory tract infections, particularly in infants, the elderly, and immunocompromised individuals.[1][2] The viral L-protein is an attractive target for antiviral drug development as it houses the essential enzymatic machinery for viral transcription and replication, including the RNA-dependent RNA polymerase (RdRp), mRNA capping, and cap methylation activities.[1][3] High-throughput screening (HTS) is a critical tool for discovering novel inhibitors of the RSV L-protein. This document outlines key biochemical and cell-based HTS assays, providing detailed protocols and data presentation formats to facilitate their implementation in drug discovery programs.
Biochemical Assays for RSV L-Protein Inhibitors
Biochemical assays offer a direct measure of an inhibitor's effect on the enzymatic activity of the isolated L-protein, typically in complex with its phosphoprotein (P) cofactor. These assays are crucial for primary screening and for elucidating the mechanism of action of hit compounds.
In Vitro RNA-Dependent RNA Polymerase (RdRp) Activity Assay
This assay directly measures the synthesis of RNA by the purified recombinant RSV L-P polymerase complex.[4]
-
Expression and Purification of RSV L-P Complex:
-
Co-express codon-optimized RSV L and P proteins in an expression system such as baculovirus-infected insect cells (e.g., Sf9 cells).
-
Purify the L-P complex using affinity chromatography (e.g., tandem affinity purification) to near homogeneity.
-
-
RNA Template:
-
Utilize a short, single-stranded RNA oligonucleotide template containing the RSV promoter sequence.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing the purified L-P complex, the RNA template, and a nucleotide mix including radiolabeled NTPs (e.g., [α-³²P]GTP or [α-³³P]CTP).
-
-
Assay Procedure:
-
Incubate the reaction mixture at 30°C for 2-3 hours.
-
Terminate the reaction by adding a stop buffer containing EDTA.
-
Extract the RNA products.
-
-
Product Analysis:
-
Separate the radiolabeled RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the products by autoradiography or phosphor imaging.
-
A modified version of the RdRp assay can be adapted for HTS in a 96-well plate format.
-
Template and Primer: Use a 5'-biotinylated RNA template-primer.
-
Detection: Incorporate a radiolabeled tracer, such as α³³P-CTP.
-
Capture: After the reaction, capture the biotinylated RNA products on streptavidin-coated plates.
-
Washing: Wash away unincorporated radiolabeled NTPs.
-
Signal Quantification: Measure the incorporated radioactivity using a microplate scintillation counter.
Polyadenylation-Dependent Screening Assay
This assay is designed to identify inhibitors of RSV transcription by capturing the polyadenylated viral mRNAs.
-
Source of Polymerase: Use crude RNP (polymerase complex) from RSV-infected HEp-2 cells.
-
Reaction: Perform the in vitro transcription reaction in the presence of test compounds.
-
Capture: Capture the resulting polyadenylated mRNA transcripts on an oligo(dT)-coated plate.
-
Detection: Detect the captured transcripts using a labeled probe or by measuring the incorporation of labeled nucleotides.
Cell-Based Assays for RSV L-Protein Inhibitors
Cell-based assays are essential for evaluating compound activity in a more physiologically relevant environment, assessing factors like cell permeability, cytotoxicity, and antiviral efficacy in the context of a living cell.
RSV Replicon-Based Assays
Replicon systems are powerful tools for HTS as they measure viral RNA replication and transcription independent of viral entry. These systems typically use a reporter gene, such as luciferase or green fluorescent protein (GFP), under the control of RSV regulatory sequences.
-
Cell Line: Use a stable cell line (e.g., BHK-21 or HeLa) harboring an RSV replicon that expresses a luciferase reporter.
-
Compound Treatment: Seed the replicon cells in 96-well or 384-well plates and treat with test compounds at various concentrations.
-
Incubation: Incubate the cells for 48 hours to allow for replicon activity and reporter gene expression.
-
Lysis and Signal Detection: Lyse the cells and measure the luciferase activity using a luminometer.
-
Cytotoxicity Assay: In parallel, assess cell viability using a suitable assay (e.g., CellTiter-Glo) to identify cytotoxic compounds.
Minigenome Assays
Minigenome assays are used to specifically confirm that hit compounds target the viral polymerase activity within cells.
-
Cell Culture and Transfection: Co-transfect cells (e.g., HEp-2) with plasmids expressing the RSV N, P, M2-1, and L proteins, along with a plasmid containing a reporter gene (e.g., luciferase) flanked by RSV promoter sequences.
-
Infection (optional): For some setups, infection with a recombinant vaccinia virus expressing T7 RNA polymerase is required to drive the expression of the RSV proteins.
-
Compound Treatment: Add the test compounds to the transfected cells.
-
Reporter Gene Assay: After a suitable incubation period, measure the reporter gene activity.
Fluorescence-Based High-Throughput Screening
This method utilizes a recombinant RSV that expresses a fluorescent protein, allowing for a direct and automated readout of viral replication.
-
Recombinant Virus: Use a recombinant RSV engineered to express a fluorescent protein, such as enhanced green fluorescent protein (EGFP).
-
Cell Culture and Infection: Seed host cells (e.g., HeLa) in multi-well plates and infect them with the fluorescent RSV in the presence of test compounds.
-
Incubation: Incubate the infected cells for a period sufficient for EGFP expression to become robust.
-
Fluorescence Imaging and Quantification: Use an automated fluorescence microscope or plate reader to capture images and quantify the fluorescence intensity in each well.
Cytopathic Effect (CPE) Inhibition Assay
This is a phenotypic assay that measures the ability of a compound to protect cells from the virus-induced cell death.
-
Cell Culture and Infection: Seed host cells (e.g., HEp-2) in multi-well plates and infect them with RSV in the presence of test compounds.
-
Incubation: Incubate the plates for several days until CPE is evident in the virus control wells.
-
Cell Viability Measurement: Quantify cell viability using a colorimetric or fluorometric assay (e.g., MTS, resazurin, or ATP-based assays).
Data Presentation
Quantitative data from HTS assays should be summarized in a clear and structured format to allow for easy comparison and decision-making.
| Table 1: Summary of HTS Assay Performance and Inhibitor Potency | ||||
| Assay Type | Assay Format | Key Metric | Value | Reference Compound |
| RSV Replicon | Luminescence | Z' factor | 0.55 ± 0.08 | N/A |
| Fluorescence-based HTS | EGFP Expression | IC50 (Azathioprine) | 6.69 ± 1.41 µM | N/A |
| Fluorescence-based HTS | EGFP Expression | IC50 (6-Mercaptopurine) | 3.13 ± 0.98 µM | N/A |
| In Vitro RdRp Assay | 96-well Scintillation | IC50 (AZ-27) | 0.036 µM | N/A |
| Minigenome Assay | Luciferase | EC50 (Compound C) | 450 nM | N/A |
| Minigenome Assay | Luciferase | EC50 (Compound D) | 33 nM | N/A |
| CPE Inhibition Assay | Cell Viability | IC50 (Triazole-1) | ~1 µM | N/A |
Visualization of Workflows and Pathways
RSV L-Protein Functional Domains
Caption: Functional domains of the RSV L-protein.
High-Throughput Screening Workflow for RSV L-Protein Inhibitors
Caption: HTS workflow for RSV L-protein inhibitors.
RSV Replication and Transcription Cycle
Caption: RSV replication and transcription cycle.
References
- 1. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Hit Screening Cascade to Identify Respiratory Syncytial Virus (RSV) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Biochemical Assays to Study Respiratory Syncytial Virus Polymerase Activities | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Utilizing RSV L-protein-IN-1 in Combination Antiviral Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of severe lower respiratory tract infections, particularly in infants and the elderly. The emergence of antiviral resistance and the desire for enhanced therapeutic efficacy have spurred interest in combination drug therapies. RSV L-protein-IN-1, also known as BI compound D, is a potent non-nucleoside inhibitor of the RSV RNA-dependent RNA polymerase (RdRp) L-protein.[1][2] Specifically, it blocks viral mRNA synthesis by inhibiting the guanylylation of viral transcripts.[3] This document provides detailed application notes and experimental protocols for evaluating the synergistic or additive effects of this compound in combination with other classes of anti-RSV agents.
Rationale for Combination Therapy
Combining antiviral agents with different mechanisms of action is a well-established strategy to enhance efficacy, reduce the effective dose of individual drugs, and limit the development of drug-resistant viral strains.[4][5][6] For RSV, a logical approach is to combine an RdRp inhibitor like this compound with an inhibitor targeting a different stage of the viral life cycle, such as a fusion inhibitor.
Potential Combination Partners for this compound
Several classes of antiviral agents are potential candidates for combination therapy with this compound. These include:
-
Fusion Inhibitors: These agents, such as GS-5806, Ziresovir, and BMS-433771, target the RSV fusion (F) protein, preventing the virus from entering host cells.[5][6]
-
Nucleoside RdRp Inhibitors: Compounds like ALS-8112 act as chain terminators during viral RNA synthesis.[7][8]
-
Nucleoprotein (N) Inhibitors: RSV604 is an example of a compound that targets the viral nucleoprotein, which is essential for viral replication and transcription.[5]
Quantitative Analysis of Antiviral Synergy
Table 1: Representative Quantitative Data for Antiviral Combination Against RSV (Illustrative Example)
| Compound A | Compound B | IC50 (Compound A alone) (nM) | IC50 (Compound B alone) (nM) | Combination Index (CI) at ED50 | Interaction |
| L-protein Inhibitor (e.g., AZ-27) | Nucleoside Analog (e.g., ALS-8112) | 10 - 40 | Varies | < 1 | Synergy |
NOTE: This table is illustrative and based on the findings for the L-protein inhibitor AZ-27 in combination with ALS-8112, as specific combination data for this compound was not available in the searched literature. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Cell and Virus Culture
-
Cell Line: HEp-2 cells (human epidermoid carcinoma) are commonly used for RSV propagation and antiviral assays.[9][10]
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.
-
Virus Strains: RSV strains such as A2 or Long can be used.[9] Viral stocks are prepared by infecting HEp-2 cell monolayers and harvesting the virus when cytopathic effect (CPE) is evident.
Checkerboard Assay for Antiviral Synergy
The checkerboard assay is a standard method to assess the in vitro interaction of two compounds.
Materials:
-
96-well cell culture plates
-
HEp-2 cells
-
RSV stock
-
This compound and the second antiviral agent
-
Cell culture medium
-
Reagents for quantifying viral replication (e.g., luciferase assay substrate, reagents for qPCR, or crystal violet for CPE staining)
Protocol:
-
Cell Seeding: Seed HEp-2 cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Dilution:
-
Prepare serial dilutions of this compound (Compound A) horizontally across the plate.
-
Prepare serial dilutions of the second antiviral (Compound B) vertically down the plate.
-
The final plate will contain a matrix of concentrations of both compounds, as well as wells with each compound alone and no compounds (virus control).
-
-
Infection: Infect the HEp-2 cell monolayer with RSV at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, add the prepared compound dilutions to the corresponding wells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient to allow for robust viral replication and CPE in the virus control wells (typically 3-5 days).
-
Quantification of Viral Inhibition:
-
Luciferase Assay: If using a recombinant RSV expressing luciferase, lyse the cells and measure luciferase activity.[5]
-
qPCR: Extract viral RNA and perform quantitative PCR to determine the viral load.[4][6]
-
Plaque Reduction Assay: For this method, after the initial infection period, the liquid overlay is replaced with a semi-solid overlay (e.g., containing methylcellulose) to restrict virus spread to adjacent cells, forming plaques. After incubation, cells are fixed and stained (e.g., with crystal violet or immunostaining) to visualize and count plaques.
-
CPE Inhibition Assay: Visually score the cytopathic effect in each well or stain with crystal violet to quantify cell viability.[11]
-
-
Data Analysis:
Visualizations
RSV Replication Cycle and Antiviral Targets
Caption: RSV replication cycle and targets of different antiviral classes.
Experimental Workflow for Checkerboard Synergy Assay
Caption: Workflow for the checkerboard assay to determine antiviral synergy.
Conclusion
The combination of this compound with other antiviral agents, particularly those with different mechanisms of action such as fusion inhibitors, represents a promising strategy for the treatment of RSV infections. The provided protocols offer a framework for the systematic in vitro evaluation of these combinations. Further studies are warranted to explore the in vivo efficacy and the potential for clinical application of such combination therapies.
References
- 1. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Small Molecule Combinations against Respiratory Syncytial Virus In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Small Molecule Combinations against Respiratory Syncytial Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical Effect of Resistance Mutations against Synergistic Inhibitors of RSV RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical Effect of Resistance Mutations against Synergistic Inhibitors of RSV RNA Polymerase [pubmed.ncbi.nlm.nih.gov]
- 9. The antiviral effects of RSV fusion inhibitor, MDT‐637, on clinical isolates, vs its achievable concentrations in the human respiratory tract and comparison to ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming RSV L-protein-IN-1 Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with RSV L-protein-IN-1, a potent inhibitor of the Respiratory Syncytial Virus (RSV) polymerase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the RSV L-protein, which is the viral RNA-dependent RNA polymerase. This large protein is essential for viral transcription and replication. This compound blocks viral mRNA synthesis by inhibiting the guanylation of viral transcripts. By targeting the L-protein, the inhibitor effectively halts the viral life cycle.
Q2: What are the known cytotoxic effects of this compound?
A2: this compound has shown moderate cytotoxicity in certain cell lines. For instance, in HEp-2 cells, the 50% cytotoxic concentration (CC50) has been reported to be 8.4 μM. It is crucial to determine the CC50 for each cell line used in your experiments, as sensitivity to the compound can vary.
Q3: What are the common causes of excessive cytotoxicity in cell culture when using small molecule inhibitors like this compound?
A3: High levels of cell death beyond the expected on-target antiviral effect can be attributed to several factors:
-
High Inhibitor Concentration: Using concentrations significantly above the half-maximal effective concentration (EC50) can lead to off-target effects and general cellular toxicity.
-
Prolonged Incubation Time: Continuous exposure to the inhibitor may disrupt essential cellular processes over time.
-
Solvent Toxicity: The solvent used to dissolve the inhibitor, commonly DMSO, can be toxic to cells at higher concentrations (typically above 0.5%).
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.
-
Compound Degradation: Improper storage and handling can lead to degradation of the inhibitor, potentially forming toxic byproducts.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot and mitigate unexpected cytotoxicity observed during experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| High levels of cell death observed in uninfected, inhibitor-treated control cells. | Inhibitor concentration is too high. | Perform a dose-response experiment to determine the CC50 of this compound in your specific cell line. Start with a wide range of concentrations, both above and below the reported 8.4 μM. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is non-toxic for your cell line (typically ≤ 0.1%). Run a vehicle-only control (medium with the same amount of solvent as the highest inhibitor concentration) to assess solvent-induced cytotoxicity. | |
| Cell line is particularly sensitive. | Consider using a less sensitive cell line if appropriate for your experimental goals. If you must use a sensitive cell line, extensive optimization of concentration and incubation time is critical. | |
| Inconsistent results between experiments. | Improper storage and handling of the inhibitor. | Store the stock solution of this compound at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment. |
| Variations in cell seeding density. | Ensure consistent cell seeding density across all experiments, as this can influence cellular susceptibility to toxic compounds. | |
| Observed cytotoxicity at concentrations close to the EC50. | On-target toxicity. | The mechanism of action of the L-protein inhibitor might affect cellular processes that are vital for cell survival, leading to on-target toxicity. In such cases, a narrow therapeutic window (the range between the EC50 and CC50) is expected. |
| Off-target effects. | Reduce the inhibitor concentration to the lowest effective level. Consider using a different RSV L-protein inhibitor with a potentially different off-target profile for comparison. |
Experimental Protocols
Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the reduction in cell viability upon treatment with this compound.
Materials:
-
Target cell line (e.g., A549, HEp-2, Vero)
-
Complete culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the inhibitor in complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest inhibitor concentration) and an "untreated control" (medium only).
-
Remove the medium from the cells and add 100 µL of the prepared dilutions to the respective wells.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the logarithm of the inhibitor concentration to determine the CC50 value.
Assessment of Apoptosis by Annexin V Staining
This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V staining followed by flow cytometry.
Materials:
-
Target cell line
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the desired concentrations of this compound for the appropriate duration. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Presentation
Table 1: Cytotoxicity Profile of this compound in Various Cell Lines (Hypothetical Data)
| Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| HEp-2 | 8.4 | 0.021 | 400 |
| A549 | > 25 | 0.035 | > 714 |
| Vero | 15.2 | 0.028 | 543 |
| LLC-MK2 | 12.8 | 0.030 | 427 |
Note: The CC50 value for HEp-2 cells is from published data. All other values are hypothetical and should be determined experimentally.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for this compound induced cytotoxicity.
Experimental Workflow Diagram
Caption: General experimental workflow for cytotoxicity assessment.
Technical Support Center: Optimizing RSV L-protein-IN-1 for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RSV L-protein-IN-1 in in vitro experiments. This resource offers detailed protocols, troubleshooting advice, and frequently asked questions to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific inhibitor of the Respiratory Syncytial Virus (RSV) Large (L) protein, a critical component of the viral RNA-dependent RNA polymerase (RdRp) complex[1][2]. The L-protein possesses multiple enzymatic activities essential for viral replication, including mRNA synthesis and capping[3][4][5]. This compound exerts its antiviral effect by inhibiting the polymerase function, specifically by blocking viral mRNA synthesis through the inhibition of guanylation of viral transcripts.
Q2: What are the key potency and cytotoxicity values for this compound?
A2: The following table summarizes the essential in vitro parameters for this compound.
| Parameter | Value | Cell Line | Reference |
| EC50 | 0.021 µM | HEp-2 | |
| IC50 | 0.089 µM | (Polymerase Assay) | |
| CC50 | 8.4 µM | HEp-2 |
Q3: How should I prepare and store this compound?
A3: this compound is a solid that is soluble in dimethyl sulfoxide (B87167) (DMSO) up to 125 mg/mL (208.10 mM). For stock solutions, it is recommended to dissolve the compound in high-quality, anhydrous DMSO. Stock solutions can be stored at -20°C for up to 1 month or at -80°C for up to 6 months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: In which cell lines has this compound been tested?
A4: The primary cell line used for characterizing the antiviral activity and cytotoxicity of this compound is the HEp-2 cell line, a human epidermoid carcinoma cell line commonly used for RSV research. The activity of similar L-protein inhibitors has also been evaluated in other cell lines such as A549 (human lung carcinoma), BHK-21 (baby hamster kidney), and HEK293 (human embryonic kidney) cells. However, it's important to note that the potency of some RSV inhibitors can be cell-line dependent.
Experimental Protocols
Protocol 1: RSV Plaque Reduction Assay
This assay is used to determine the effective concentration of this compound required to inhibit the formation of viral plaques.
Materials:
-
HEp-2 cells
-
Complete cell culture medium (e.g., MEM with 10% FBS)
-
RSV stock of known titer (PFU/mL)
-
This compound stock solution in DMSO
-
Methylcellulose overlay medium
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed HEp-2 cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free medium. The final DMSO concentration should be kept constant across all wells and should not exceed a level that causes cytotoxicity (typically ≤0.5%).
-
Infection: When cells are confluent, aspirate the growth medium and infect the cells with a dilution of RSV calculated to produce 50-100 plaques per well.
-
Treatment: Immediately after infection, add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Overlay: After a 1-2 hour incubation period at 37°C to allow for viral entry, remove the inoculum and overlay the cells with methylcellulose-containing medium to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for 3-5 days at 37°C in a CO2 incubator until visible plaques are formed.
-
Staining and Counting: Aspirate the overlay, fix the cells (e.g., with 10% formalin), and stain with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of the inhibitor compared to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic effect of this compound on host cells.
Materials:
-
HEp-2 cells
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well plates
Procedure:
-
Cell Seeding: Seed HEp-2 cells in a 96-well plate at an appropriate density.
-
Treatment: The following day, treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the same duration as the planned antiviral assay (e.g., 3-5 days).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the CC50 value by plotting the percentage of viability against the log of the inhibitor concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Antiviral Activity | - Incorrect Concentration: The concentrations tested may be too low. - Compound Degradation: The inhibitor may have degraded due to improper storage or handling. - High MOI: A very high multiplicity of infection (MOI) can overcome the inhibitory effect. - Cell Line Resistance: The cell line used may be less sensitive to the inhibitor. | - Perform a dose-response experiment with a wider range of concentrations, starting from nanomolar to low micromolar. - Prepare fresh dilutions from a new aliquot of the stock solution. Ensure proper storage at -80°C. - Optimize the MOI to ensure a sensitive assay window. - Test the inhibitor in a different susceptible cell line, such as A549. |
| High Cytotoxicity at Low Concentrations | - DMSO Concentration: The final DMSO concentration in the culture medium may be too high. - Cell Line Sensitivity: The cell line being used might be particularly sensitive to the compound or DMSO. - Compound Instability: The compound may be degrading into toxic byproducts in the culture medium. | - Ensure the final DMSO concentration is below the cytotoxic threshold for your cell line (typically <0.5%). - Perform a cytotoxicity assay on the specific cell line to determine its tolerance. - Test the stability of the inhibitor in your specific cell culture medium over the time course of the experiment. |
| Inconsistent Results Between Experiments | - Variability in Cell Health: Differences in cell confluency, passage number, or overall health can affect results. - Inconsistent Viral Titer: The titer of the viral stock may vary between preparations. - Pipetting Errors: Inaccurate dilutions of the compound or virus. | - Maintain consistent cell culture practices, including using cells within a specific passage number range and ensuring consistent confluency at the time of the experiment. - Titer the viral stock before each experiment. - Use calibrated pipettes and be meticulous with dilutions. |
| Difficulty Dissolving the Compound | - Low Quality DMSO: The presence of water in DMSO can significantly impact solubility. - Precipitation in Media: The compound may precipitate when diluted from a high-concentration DMSO stock into aqueous culture medium. | - Use fresh, anhydrous, high-quality DMSO. Ultrasonic agitation may be required for complete dissolution. - Perform serial dilutions to gradually lower the DMSO concentration and prevent precipitation. Ensure thorough mixing at each dilution step. |
Visualizing Key Processes
To aid in understanding the experimental workflow and the mechanism of action of this compound, the following diagrams are provided.
References
- 1. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biochemical Effect of Resistance Mutations against Synergistic Inhibitors of RSV RNA Polymerase | PLOS One [journals.plos.org]
- 4. Biochemical Effect of Resistance Mutations against Synergistic Inhibitors of RSV RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The methyltransferase domain of the Respiratory Syncytial Virus L protein catalyzes cap N7 and 2’-O-methylation | PLOS Pathogens [journals.plos.org]
Technical Support Center: Improving the In Vivo Bioavailability of RSV L-protein-IN-1
Disclaimer: The following information is provided for research and development purposes only. "RSV L-protein-IN-1" is used as an illustrative example of a respiratory syncytial virus (RSV) L-protein inhibitor with potential bioavailability challenges. The data and protocols presented are hypothetical and intended to serve as a guide for researchers working on similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, non-nucleoside inhibitor of the respiratory syncytial virus (RSV) large (L) protein. The L-protein is an essential viral enzyme, functioning as an RNA-dependent RNA polymerase (RdRp), which is responsible for the transcription and replication of the viral genome.[1][2][3] By binding to a specific allosteric site on the L-protein, this compound inhibits its polymerase activity, thereby halting viral replication.[1]
Q2: What are the primary challenges affecting the in vivo bioavailability of this compound?
A2: The primary challenge with this compound is its low aqueous solubility, which is characteristic of many small molecule inhibitors. This poor solubility limits its dissolution rate in the gastrointestinal tract, thereby reducing its absorption and overall oral bioavailability. It is likely classified as a Biopharmaceutics Classification System (BCS) Class II compound (high permeability, low solubility).[4][5] Additionally, like many orally administered drugs, it may be susceptible to first-pass metabolism in the liver.[4][5]
Q3: What are the potential formulation strategies to enhance the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome the low solubility of this compound.[4][6][7] These include:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can lead to a higher dissolution rate.[4]
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can create an amorphous form, which is more soluble than the crystalline form.[5][6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can improve the solubilization of lipophilic drugs like this compound in the gastrointestinal tract.[4]
-
Complexation: The use of cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[4]
Q4: Which preclinical animal models are suitable for evaluating the in vivo efficacy and pharmacokinetics of this compound?
A4: The cotton rat (Sigmodon hispidus) and BALB/c mice are commonly used small animal models for studying RSV infection and for evaluating the in vivo efficacy of antiviral agents.[8][9] These models are semi-permissive for human RSV replication.[9] For pharmacokinetic studies, rats are also a suitable model.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of this compound in animal studies.
| Potential Cause | Troubleshooting Step |
| Poor aqueous solubility leading to inconsistent absorption. | Consider formulation strategies to improve solubility, such as creating a micronized suspension, a solid dispersion, or a lipid-based formulation. |
| Inconsistent dosing. | Ensure accurate and consistent oral gavage technique. For very small volumes, consider using a positive displacement pipette. |
| Food effect. | Standardize the fasting and feeding schedule of the animals. Conduct a food-effect study to determine if the presence of food alters absorption. |
| First-pass metabolism. | Co-administer with a known inhibitor of the relevant cytochrome P450 enzymes (if known) in a pilot study to assess the impact of first-pass metabolism. |
Issue 2: In vitro-in vivo correlation (IVIVC) is poor for different formulations.
| Potential Cause | Troubleshooting Step |
| Dissolution method is not biorelevant. | Use biorelevant dissolution media that mimic the composition of gastric and intestinal fluids (e.g., FaSSGF, FeSSGF, FaSSIF, FeSSIF). |
| In vivo dissolution is the rate-limiting step. | Focus on formulation strategies that significantly enhance the dissolution rate, such as amorphous solid dispersions or lipid-based formulations. |
| Permeability or metabolism is the rate-limiting step. | Investigate potential P-glycoprotein (P-gp) efflux or significant gut wall metabolism. |
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound
| Assay Type | RSV Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| Plaque Reduction Assay | RSV A2 | 5.2 | > 50 | > 9600 |
| Plaque Reduction Assay | RSV B1 | 6.8 | > 50 | > 7350 |
| Replicon Assay | N/A | 4.5 | > 50 | > 11100 |
Table 2: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, PO)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng*h/mL) | Oral Bioavailability (F%) |
| Crystalline Suspension | 150 ± 35 | 4.0 | 980 ± 210 | 8 |
| Micronized Suspension | 320 ± 60 | 2.0 | 2100 ± 450 | 17 |
| Amorphous Solid Dispersion | 850 ± 150 | 1.5 | 5800 ± 980 | 47 |
| SEDDS | 1100 ± 220 | 1.0 | 7200 ± 1300 | 58 |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Housing: Controlled conditions (22 ± 2°C, 50-60% humidity) with a 12-hour light/dark cycle and free access to food and water.[4]
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with water ad libitum.[4]
-
Formulation Preparation: Prepare the oral formulations of this compound at the desired concentration (e.g., in 0.5% methylcellulose (B11928114) for a suspension or in a suitable vehicle for a solution).
-
Dosing: Administer the formulation to the rats via oral gavage at a dose of 10 mg/kg. For determining absolute bioavailability, an intravenous (IV) solution of this compound should be administered to a separate group of rats.[4]
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software. Calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.[4]
Protocol 2: In Vitro Dissolution Assay
-
Apparatus: USP Apparatus 2 (paddle apparatus).
-
Dissolution Medium: 900 mL of simulated gastric fluid (SGF) without pepsin for the first 2 hours, followed by a change to simulated intestinal fluid (SIF).
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 75 rpm.
-
Procedure:
-
Place a capsule containing the this compound formulation in each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at specified time points (e.g., 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm filter.
-
Analyze the concentration of this compound in the samples using a validated HPLC method.
-
Visualizations
Caption: Mechanism of Action of this compound
Caption: Workflow for Improving Bioavailability
References
- 1. What are RSV L protein inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.asm.org [journals.asm.org]
- 4. benchchem.com [benchchem.com]
- 5. academicresearchlibrary.com [academicresearchlibrary.com]
- 6. Revolutionizing Antiviral Therapeutics: Unveiling Innovative Approaches for Enhanced Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 8. journals.asm.org [journals.asm.org]
- 9. Pharmacokinetics-Pharmacodynamics of a Respiratory Syncytial Virus Fusion Inhibitor in the Cotton Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of RSV L-protein-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using RSV L-protein-IN-1. The information is tailored for scientists and drug development professionals to anticipate and address potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of the Respiratory Syncytial Virus (RSV) Large (L) protein, which is the viral RNA-dependent RNA polymerase (RdRp). Specifically, it blocks RSV mRNA synthesis by inhibiting the guanylation of viral transcripts, a crucial step in the 5' capping process.[1] This inhibition of the L-protein's capping function prevents the production of viable viral mRNAs, thereby halting viral replication.
Q2: What are the on-target effects of this compound in a cell-based assay?
The primary on-target effect is the inhibition of RSV replication. This can be observed as a reduction in viral titer, viral protein expression (e.g., RSV F protein), or reporter gene expression in a minigenome assay.
Q3: What is the known potency and cytotoxicity of this compound?
This compound exhibits potent anti-RSV activity with an EC50 of 0.021 µM. It shows moderate cytotoxicity in HEp-2 cells with a CC50 of 8.4 µM.[1] The selectivity index (SI = CC50/EC50) is a critical parameter to consider when designing experiments.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line | Reference |
| EC50 (RSV Inhibition) | 0.021 µM | HEp-2 | [1] |
| IC50 (Polymerase Inhibition) | 0.089 µM | N/A (Biochemical Assay) | [1] |
| CC50 (Cytotoxicity) | 8.4 µM | HEp-2 | [1] |
| Selectivity Index (SI) | >400 | HEp-2 | Calculated from[1] |
Troubleshooting Guide
This guide addresses potential issues, with a focus on distinguishing between on-target and potential off-target effects.
Issue 1: Higher than expected cytotoxicity observed in uninfected cells.
-
Possible Cause (Off-target): While specific off-target interactions for this compound have not been extensively published, its benzimidazole (B57391) core is a scaffold present in inhibitors of various cellular kinases. Off-target inhibition of essential cellular kinases could lead to cytotoxicity.
-
Troubleshooting Steps:
-
Confirm CC50 in your cell line: Perform a dose-response cytotoxicity assay in your specific uninfected cell line to confirm the CC50 value.
-
Use a lower concentration: If possible, use this compound at a concentration well below its CC50 and at the lowest effective concentration for viral inhibition.
-
Test in a different cell line: Cellular context can influence off-target effects. Consider testing the compound in a different RSV-permissive cell line (e.g., A549) to see if the cytotoxicity is cell-line specific.
-
Evaluate cell cycle and apoptosis: Use assays to assess if the compound induces cell cycle arrest or apoptosis at concentrations where cytotoxicity is observed. This can provide clues about the affected cellular pathways.
-
Issue 2: Reduced viral inhibition at higher viral loads (high Multiplicity of Infection - MOI).
-
Possible Cause (On-target): The inhibitor's effectiveness can be influenced by the amount of virus present. At a high MOI, the sheer number of viral polymerase complexes may overwhelm the inhibitor at a given concentration.
-
Troubleshooting Steps:
-
Perform a time-of-addition experiment: This will help determine the optimal window for inhibitor activity. Add the compound at different time points pre- and post-infection. L-protein inhibitors are typically most effective when added early in the viral replication cycle.
-
Titrate the inhibitor at different MOIs: Determine the EC50 of the inhibitor at various MOIs to understand the relationship between viral load and inhibitor potency in your assay system.
-
Confirm viral titer: Ensure the viral stock titer is accurate to have confidence in the MOI used.
-
Issue 3: Inconsistent results between different anti-RSV assays (e.g., ELISA vs. Plaque Assay).
-
Possible Cause (Assay-specific variability): Different assays measure different endpoints of viral replication, which can be affected differently by the inhibitor.
-
ELISA: Measures the abundance of a specific viral protein (e.g., F protein).
-
Plaque Reduction Assay: Measures the inhibition of infectious virus production and cell-to-cell spread.
-
Minigenome Assay: Measures the activity of the viral polymerase on a reporter construct.
-
-
Troubleshooting Steps:
-
Review and optimize protocols: Ensure that all assay protocols are followed precisely and are optimized for your specific cell line and virus strain.
-
Consider the inhibitor's mechanism: Since this compound inhibits transcription, a decrease in viral protein levels (ELISA) and reporter gene expression (minigenome) would be expected. Effects on plaque size might be less pronounced if the inhibitor is less effective at preventing cell-to-cell spread at the concentration used.
-
Use multiple assays for confirmation: Relying on a single assay can sometimes be misleading. Using orthogonal assays can provide a more complete picture of the inhibitor's activity.
-
Experimental Protocols
1. RSV Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (PRNT50).
-
Materials:
-
HEp-2 cells
-
RSV stock of known titer (PFU/mL)
-
Growth medium (e.g., DMEM with 10% FBS)
-
Infection medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., Infection medium with 0.5% methylcellulose)
-
This compound stock solution
-
Fixative solution (e.g., 80% methanol)
-
Primary antibody against an RSV protein (e.g., anti-F monoclonal antibody)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
-
Procedure:
-
Seed HEp-2 cells in 24-well plates and grow to confluence.
-
Prepare serial dilutions of this compound in infection medium.
-
Remove growth medium from cells and wash with PBS.
-
Add the diluted compound to the wells. Include a "no drug" control.
-
Infect the cells with RSV at an MOI that will produce countable plaques (e.g., 50-100 PFU/well).
-
Incubate for 2 hours at 37°C to allow for viral entry.
-
Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentration of the inhibitor.
-
Incubate for 3-5 days at 37°C until plaques are visible.
-
Fix the cells and perform an immunostain for an RSV protein to visualize the plaques.
-
Count the plaques in each well and calculate the percent inhibition relative to the "no drug" control.
-
Determine the PRNT50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
2. RSV ELISA (Enzyme-Linked Immunosorbent Assay)
This assay quantifies the amount of a specific viral protein (e.g., RSV Fusion protein) as a measure of viral replication.
-
Materials:
-
HEp-2 cells
-
RSV stock
-
Growth and infection media
-
This compound
-
Fixative (e.g., 80% acetone)
-
Blocking buffer (e.g., 5% non-fat milk in PBS)
-
Primary antibody (mouse anti-RSV F monoclonal antibody)
-
Secondary antibody (HRP-conjugated goat anti-mouse IgG)
-
TMB substrate and stop solution
-
-
Procedure:
-
Seed HEp-2 cells in a 96-well plate and incubate overnight.
-
Pre-incubate cells with serial dilutions of this compound for 1 hour.
-
Infect cells with RSV at a specific MOI (e.g., 0.1).
-
Incubate for 48-72 hours.
-
Fix the cells with 80% acetone.
-
Block the wells with blocking buffer.
-
Incubate with the primary antibody.
-
Wash and incubate with the secondary antibody.
-
Add TMB substrate and stop the reaction with stop solution.
-
Read the absorbance at 450 nm.
-
Calculate the EC50 value from the dose-response curve.
-
3. RSV Minigenome Reporter Assay
This assay measures the activity of the RSV polymerase complex in the absence of a full viral infection.
-
Materials:
-
HEp-2 cells
-
Plasmids expressing RSV N, P, M2-1, and L proteins
-
A plasmid containing an RSV-like minigenome with a reporter gene (e.g., luciferase or GFP)
-
Transfection reagent
-
This compound
-
Luciferase assay reagent (if using luciferase reporter)
-
-
Procedure:
-
Co-transfect HEp-2 cells with the plasmids expressing N, P, M2-1, L, and the minigenome.
-
After transfection, add serial dilutions of this compound to the cells.
-
Incubate for 24-48 hours.
-
If using a luciferase reporter, lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
If using a GFP reporter, measure GFP expression by fluorescence microscopy or flow cytometry.
-
Calculate the percent inhibition of reporter gene expression and determine the IC50 of the inhibitor.
-
Visualizations
References
RSV L-protein-IN-1 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and proper handling of RSV L-protein-IN-1. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific inhibitor of the Respiratory Syncytial Virus (RSV) L-protein. The L-protein is the catalytic subunit of the viral RNA-dependent RNA polymerase (RdRp), which is essential for the transcription and replication of the viral genome. This compound targets the polymerase activity of the L-protein, effectively blocking viral mRNA synthesis and subsequent viral replication.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the stability and activity of this compound. Recommendations for both powder and stock solutions are provided below.
Q3: How should I reconstitute this compound?
A3: this compound is a hydrophobic molecule. For initial reconstitution, use a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). Briefly vortex to ensure complete dissolution. For cellular assays, it is crucial to keep the final DMSO concentration low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: Can I use solvents other than DMSO to reconstitute this compound?
A4: While DMSO is the recommended solvent for creating high-concentration stock solutions, other organic solvents like ethanol (B145695) may be used. However, the solubility and stability in these alternative solvents should be validated for your specific experimental conditions. For in vivo studies, formulation with excipients such as PEG, Tween-80, or cyclodextrins may be necessary to improve solubility and bioavailability.
Stability and Storage Data
Proper storage and handling are paramount for obtaining reliable and reproducible results with this compound. The following tables summarize the recommended storage conditions and stability data.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | Up to 2 years | Store in a desiccated environment to prevent hydration. |
| 4°C | Up to 1 year | For shorter-term storage, ensure the container is tightly sealed. | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Use for working aliquots. Avoid more than 1-2 freeze-thaw cycles. |
Table 1: Recommended Storage Conditions for this compound.
| Solvent | Storage Condition | Stability | Considerations |
| DMSO | -80°C in aliquots | High | Recommended for long-term storage of stock solutions. |
| Aqueous Buffers | 4°C or 37°C | Low | Prone to precipitation and degradation. Prepare fresh for each experiment. |
Table 2: Stability of this compound in Common Solvents.
Troubleshooting Guide
This guide addresses common problems that may arise during the use of this compound in experimental settings.
Issue 1: Inconsistent or lower-than-expected antiviral activity.
-
Question: My IC50 value for this compound is higher than the published data, or I'm seeing significant variability between experiments. What could be the cause?
-
Possible Causes & Solutions:
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. Prepare fresh working dilutions from a properly stored aliquot for each experiment.
-
Precipitation in Media: As a hydrophobic compound, this compound may precipitate when diluted into aqueous cell culture media. Visually inspect for precipitation under a microscope. To mitigate this, you can:
-
Decrease the final concentration of the inhibitor.
-
Increase the serum concentration in the media, as serum proteins can sometimes help solubilize hydrophobic compounds.
-
Use a formulation with a solubilizing agent, but ensure the agent itself does not affect viral replication or cell viability.
-
-
Cell Line Variability: Different cell lines can exhibit varying susceptibility to RSV infection and may metabolize the compound differently. Ensure you are using a consistent and validated cell line (e.g., HEp-2, A549).
-
Virus Titer: The multiplicity of infection (MOI) can significantly impact the apparent IC50 value. Use a consistent and accurately tittered virus stock for all experiments.
-
Issue 2: Observed Cytotoxicity at effective antiviral concentrations.
-
Question: I'm observing cell death in my uninfected control wells treated with this compound. How can I address this?
-
Possible Causes & Solutions:
-
High DMSO Concentration: Ensure the final concentration of DMSO in your assay is not exceeding a level toxic to your specific cell line (typically <0.5%). Run a vehicle control (DMSO only) to assess solvent toxicity.
-
Compound-Specific Cytotoxicity: All compounds have a therapeutic window. Determine the CC50 (50% cytotoxic concentration) in your cell line in parallel with your antiviral assays to understand the selectivity index (SI = CC50/IC50).
-
Assay Duration: Longer incubation times may lead to increased cytotoxicity. Consider optimizing the duration of your assay.
-
Issue 3: Difficulty in achieving complete dissolution of the compound.
-
Question: I am having trouble dissolving the powdered form of this compound. What should I do?
-
Possible Causes & Solutions:
-
Inadequate Solvent Volume or Mixing: Ensure you are using a sufficient volume of high-quality, anhydrous DMSO. Vortex for several minutes. Gentle warming (to no more than 37°C) and sonication can also aid dissolution.
-
Hydration of Powder: If the compound has absorbed moisture, it may be more difficult to dissolve. Store the powder in a desiccator.
-
Experimental Protocols & Workflows
Below are detailed protocols for common assays used to evaluate the activity of this compound.
Protocol 1: RSV Plaque Reduction Assay
This assay is used to determine the concentration of the inhibitor that reduces the number of viral plaques by 50% (IC50).
-
Cell Seeding: Seed HEp-2 cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in infection medium (e.g., DMEM with 2% FBS). Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Infection: Aspirate the growth medium from the cells and infect with RSV at an MOI that will produce countable plaques (e.g., 50-100 PFU/well).
-
Inhibitor Treatment: Immediately after adding the virus, add the prepared dilutions of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the plates at 37°C for 2 hours to allow for viral entry.
-
Overlay: After the incubation, remove the inoculum and overlay the cells with a semi-solid medium (e.g., medium containing 0.5% methylcellulose) containing the corresponding concentrations of the inhibitor.
-
Extended Incubation: Incubate the plates for 3-5 days at 37°C until plaques are visible.
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a solution such as crystal violet.
-
Quantification: Count the number of plaques in each well and calculate the percent inhibition relative to the vehicle control. Determine the IC50 value by non-linear regression analysis.
Protocol 2: RSV Minigenome Assay
This assay measures the activity of the RSV polymerase in a controlled cellular environment, independent of viral entry and assembly.
-
Transfection: Co-transfect BSR-T7/5 cells (or other cells stably expressing T7 polymerase) with plasmids encoding the RSV N, P, M2-1, and L proteins, along with a plasmid containing an RSV-like minigenome that drives the expression of a reporter gene (e.g., luciferase).
-
Inhibitor Treatment: After transfection (e.g., 4-6 hours), replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours at 37°C.
-
Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a commercial kit) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of reporter gene expression relative to the vehicle control and determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action of this compound and a general experimental workflow.
Caption: Mechanism of action of this compound in the viral life cycle.
Caption: General workflow for in vitro antiviral activity assessment.
How to mitigate experimental variability with RSV L-protein-IN-1
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate experimental variability when working with RSV L-protein-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV).[1][2] It specifically targets the Large (L) protein, which is the catalytic subunit of the viral RNA-dependent RNA polymerase.[3][4] The L-protein is a multifunctional enzyme responsible for viral genome replication, transcription, and mRNA capping.[5][6][7] this compound blocks the synthesis of RSV mRNA by inhibiting the guanylylation step of the 5' capping process.[1][3] This prevents the production of mature viral mRNAs, thereby halting the viral replication cycle.[3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical to maintain the inhibitor's potency. Stock solutions should be prepared in a suitable solvent, such as DMSO.[8] For long-term storage, aliquoted stock solutions should be kept at -80°C for up to six months. For short-term storage, -20°C is suitable for up to one month.[1] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and increased experimental variability.
Q3: Is this compound active against both RSV A and B subtypes?
A3: While this compound is a potent inhibitor, its efficacy can vary between different RSV subtypes. Some L-protein inhibitors have demonstrated weaker activity against RSV B subtypes compared to A subtypes.[6] This variability can be attributed to natural sequence variations in the L protein gene among different clinical isolates and strains.[9][10] It is crucial to validate the activity of this compound against the specific RSV strains used in your experiments.
Troubleshooting Guide
Q4: I am observing high variability in my EC50 values between experiments. What are the common causes?
A4: Inconsistent EC50 values are a common issue that can stem from several sources:
-
Viral Stock Quality: The composition of your viral stock is critical. The presence of defective viral genomes (DVGs), which are generated during high-multiplicity-of-infection (MOI) passages, can interfere with the replication of the full-length virus and trigger innate immune responses, affecting inhibitor potency.[11] It is recommended to use low-MOI passage stocks for consistent results.[12]
-
Multiplicity of Infection (MOI): The amount of virus used for infection can significantly impact the apparent efficacy of the inhibitor. A high MOI may overwhelm the inhibitor, leading to higher EC50 values. Standardize the MOI across all experiments. Time-of-addition studies often use varying MOIs to characterize inhibitor mechanisms.[5]
-
Cellular Conditions: The health, confluency, and passage number of the host cells (e.g., HEp-2, A549) can affect RSV replication and, consequently, inhibitor performance.[5] Use cells at a consistent, low passage number and seed them to achieve a specific confluency at the time of infection.
-
Inhibitor Stability: As mentioned in Q2, improper storage or multiple freeze-thaw cycles of the inhibitor stock can lead to degradation and reduced potency.[1]
Q5: The inhibitor is showing cytotoxicity in my cell cultures at active concentrations. How can I address this?
A5: this compound has a known level of moderate cytotoxicity, with a reported CC50 of 8.4 μM in HEp-2 cells.[1] If you observe cellular toxicity, consider the following:
-
Confirm the Therapeutic Window: Always run a parallel cytotoxicity assay (e.g., MTS, XTT, or CellTiter-Glo) using uninfected cells to determine the CC50 value in your specific cell line and under your experimental conditions. The selective index (SI), calculated as CC50/EC50, should be sufficiently high.
-
Optimize Concentration Range: Ensure your dose-response experiments use a concentration range that is well below the determined CC50 value.
-
Microscopic Examination: Regularly inspect your cells under a microscope for morphological changes, such as rounding or detachment, which can indicate cytotoxicity.
-
Reduce Incubation Time: If possible for your assay, reducing the total incubation time with the compound may lessen its toxic effects while still allowing for the measurement of antiviral activity.
Q6: My results from a replicon or minigenome assay differ from my live virus infection assay. Why?
A6: Discrepancies between these assay formats are expected because they measure different aspects of viral activity.
-
Replicon/Minigenome Assays: These systems typically use a plasmid to express the core components of the viral polymerase complex (N, P, M2-1, and L proteins) along with a reporter gene (like luciferase) flanked by viral promoter regions.[3][7] They are powerful tools for confirming that an inhibitor targets the viral polymerase complex directly but do not encompass the full viral life cycle (e.g., entry, assembly, budding).[5]
-
Live Virus Assays: Assays using infectious virus (e.g., plaque reduction, ELISA for viral proteins, or qRT-PCR for viral RNA) measure the inhibitor's effect on the complete viral replication cycle in a more biologically relevant context.[5][6] Factors outside of polymerase activity, such as viral entry or host cell responses, can influence the outcome.
Quantitative Data Summary
The following table summarizes key quantitative metrics for this compound and a related compound.
| Compound | Target | Assay | Value | Cell Line | Reference |
| This compound (Compound D) | RSV Replication | Antiviral Activity (EC50) | 0.021 µM | HEp-2 | [1][2] |
| RSV Polymerase | Enzymatic Inhibition (IC50) | 0.089 µM | Cell-free | [1] | |
| Cellular Viability | Cytotoxicity (CC50) | 8.4 µM | HEp-2 | [1] | |
| RSV L-protein-IN-4 (Compound C) | RSV Replication | Antiviral Activity (EC50) | 0.25 µM | HEp-2 | [8] |
| RSV Polymerase | Enzymatic Inhibition (IC50) | 0.88 µM | Cell-free | [8] |
Visualized Workflows and Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. journals.asm.org [journals.asm.org]
- 4. What are RSV L protein inhibitors and how do they work? [synapse.patsnap.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RSV L-protein-IN-4 - Immunomart [immunomart.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of Respiratory Syncytial Virus with High or Low Content of Defective Viral Particles and Their Purification from Viral Stocks [en.bio-protocol.org]
- 12. Preparation of Respiratory Syncytial Virus with High or Low Content of Defective Viral Particles and Their Purification from Viral Stocks [bio-protocol.org]
Cell line-dependent activity of RSV L-protein-IN-1
Welcome to the technical support center for RSV L-protein-IN-1. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the Respiratory Syncytial Virus (RSV) Large (L) protein. The L-protein is an RNA-dependent RNA polymerase (RdRp), which is essential for the transcription and replication of the viral RNA genome.[1] this compound specifically blocks RSV mRNA synthesis by inhibiting the guanylation of viral transcripts, a crucial step in the capping of viral mRNA.[2] This inhibition effectively halts the viral life cycle.[3]
Q2: What is the reported potency and cytotoxicity of this compound?
A2: this compound has a reported half-maximal effective concentration (EC50) of 0.021 µM against RSV.[2] Its half-maximal cytotoxic concentration (CC50) in HEp-2 cells is 8.4 µM.[2]
Q3: Is the activity of this compound dependent on the cell line used?
A3: Yes, the antiviral activity of RSV inhibitors, including those targeting the L-protein, can be cell line-dependent. This is due to variations in cellular physiology, such as the host cell's innate immune response, which can influence viral replication and the apparent efficacy of the inhibitor. For instance, A549 cells are known to mount a more robust antiviral response to RSV infection compared to HEp-2 cells, which could lead to apparent differences in inhibitor potency.[4][5] Vero cells, lacking a type I interferon response, are highly susceptible to RSV and may yield different results.[6]
Q4: Can resistance to this compound develop?
A4: Yes, as with many antiviral compounds, resistance to RSV L-protein inhibitors can develop. For other L-protein inhibitors, resistance has been associated with specific mutations in the L protein. For example, the Y1631H mutation in the L protein has been shown to confer resistance to the L-protein inhibitor AZ-27.[7][8] Continuous culture of RSV in the presence of the inhibitor can be used to select for resistant variants.[7]
Data Presentation
Cell Line-Dependent Activity of this compound
| Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Cell Line Characteristics Relevant to RSV Infection |
| HEp-2 | 0.021 (EC50)[2] | 8.4[2] | Human epidermoid carcinoma of the larynx. Highly permissive to RSV replication.[4][5] |
| A549 | Data not available. Expected to be potentially higher than in HEp-2 or Vero cells. | Data not available. | Human lung adenocarcinoma. Mounts a more robust antiviral (e.g., interferon) response to RSV infection compared to HEp-2 cells, which can reduce viral replication.[4][5][9] |
| Vero | Data not available. Expected to be potentially lower than in HEp-2 or A549 cells. | Data not available. | African green monkey kidney epithelial cells. Deficient in type I interferon production, making them highly susceptible to RSV infection.[6] |
Experimental Protocols
Antiviral Activity Assessment by Plaque Reduction Assay
This protocol determines the concentration of this compound required to reduce the number of viral plaques by 50% (IC50).
Materials:
-
HEp-2, A549, or Vero cells
-
RSV stock of known titer (PFU/mL)
-
This compound
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., 0.5% methylcellulose (B11928114) in culture medium)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the confluent cell monolayers with the different concentrations of the inhibitor for 1 hour at 37°C.
-
Infect the cells with RSV at a multiplicity of infection (MOI) that yields 50-100 plaques per well.
-
After a 1-2 hour adsorption period, remove the inoculum and wash the cells with PBS.
-
Add 2 mL of overlay medium containing the corresponding concentration of this compound to each well.
-
Incubate the plates at 37°C for 3-5 days, or until plaques are visible.
-
Fix the cells with fixing solution for at least 20 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the IC50 value by plotting the percentage of plaque reduction against the inhibitor concentration.
Cytotoxicity Assay (MTT Assay)
This protocol measures the cytotoxic effect of this compound on the host cells to determine the CC50.
Materials:
-
HEp-2, A549, or Vero cells
-
This compound
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the inhibitor. Include a "cells only" control (no inhibitor).
-
Incubate the plate for the same duration as the antiviral assay (e.g., 3-5 days).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15 minutes at room temperature with shaking to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value, which is the concentration of the inhibitor that reduces cell viability by 50% compared to the untreated control.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for assessing inhibitor activity.
Caption: Troubleshooting decision tree for common experimental issues.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low antiviral activity observed | Incorrect compound concentration: The compound may have degraded or been prepared incorrectly. | Prepare a fresh stock of this compound and verify its concentration. |
| High multiplicity of infection (MOI): Too much virus can overwhelm the inhibitor. | Optimize the MOI to a lower level (e.g., 0.1 or 0.01) to allow for sensitive detection of inhibition. | |
| Cell line-specific effects: The chosen cell line may have a strong innate immune response that masks the inhibitor's effect (e.g., A549 cells). | Test the inhibitor in a more permissive cell line like HEp-2 or an interferon-deficient line like Vero cells to confirm its intrinsic activity. | |
| Development of viral resistance: Prolonged exposure to the inhibitor may have selected for resistant viral strains. | If resistance is suspected, plaque-purify the virus and sequence the L-protein gene to check for mutations.[7][8] | |
| High cytotoxicity observed | Compound insolubility: At high concentrations, the compound may precipitate and cause non-specific cell death. | Check the solubility of the compound in your culture medium. Use a lower concentration range or a different solvent if necessary. |
| Cell line sensitivity: Some cell lines may be more sensitive to the cytotoxic effects of the compound. | Determine the CC50 in parallel with the antiviral assay for each cell line used. | |
| Off-target effects: The compound may have off-target effects that lead to cytotoxicity. | If the therapeutic index (CC50/EC50) is low, consider structure-activity relationship (SAR) studies to identify less toxic analogs. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell monolayers can lead to variable infection rates. | Ensure a uniform single-cell suspension before seeding and check for even cell distribution across the plate. |
| Inaccurate pipetting: Errors in diluting the compound or adding the virus can lead to significant variability. | Use calibrated pipettes and ensure proper mixing of all solutions. | |
| Edge effects in multi-well plates: Evaporation from the outer wells can concentrate the compound and affect cell viability and viral replication. | Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation. | |
| Atypical plaque morphology | Cell line characteristics: RSV can produce less distinct plaques in some cell lines. | Consider using an immunostaining protocol to visualize plaques if they are not clear by crystal violet staining. |
| Compound-induced changes: The inhibitor may alter the way the virus spreads from cell to cell. | This can be an interesting observation. Document the changes in plaque size and morphology at different inhibitor concentrations. |
References
- 1. Quantitative Proteomic Analysis of A549 Cells Infected with Human Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are RSV L protein inhibitors and how do they work? [synapse.patsnap.com]
- 4. journals.asm.org [journals.asm.org]
- 5. ScholarWorks @ UTRGV - Research Symposium: Multiple RSV strains infecting HEp-2 and A549 cells reveal cell line-dependent differences in resistance to RSV infection [scholarworks.utrgv.edu]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. biorxiv.org [biorxiv.org]
Technical Support Center: Refinement of RSV L-Protein-IN-1 Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing RSV L-protein-IN-1 in animal models. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) L-protein, which is the viral RNA-dependent RNA polymerase.[1][2] Specifically, it blocks viral mRNA synthesis by inhibiting the guanylylation of viral transcripts, a crucial step in the formation of the 5' cap structure of viral mRNA.[2][3] This inhibition prevents the production of functional viral mRNAs, thereby halting the replication cycle.[4]
Q2: What are the appropriate animal models for in vivo studies with this compound?
A2: The most commonly used small animal models for RSV infection and antiviral testing are BALB/c mice and cotton rats (Sigmodon hispidus). BALB/c mice are an intermediately susceptible inbred strain, with peak viral load in the lungs typically observed 4-6 days post-infection. Cotton rats are considered more permissive to human RSV replication than mice and are a well-established model for evaluating RSV vaccines and therapeutics.
Q3: What is the reported in vitro efficacy and cytotoxicity of this compound?
A3: this compound, also referred to as compound D, has demonstrated potent in vitro activity against RSV. While specific values for this compound can vary between studies, related compounds in the same class have shown significant efficacy. For comparison, similar L-protein inhibitors have reported EC50 values in the nanomolar to low micromolar range. This compound itself has a reported EC50 of 0.021 µM and an IC50 of 0.089 µM for polymerase inhibition. It is important to note that some early L-protein inhibitors have been associated with moderate cytotoxicity. For this compound, a CC50 of 8.4 µM in HEp-2 cells has been reported.
Q4: How should this compound be prepared for in vivo administration?
A4: The solubility of small molecule inhibitors can be a challenge. While specific formulation details for this compound are not extensively published, a common approach for in vivo delivery of similar compounds involves creating a suspension or solution suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection, or intranasal delivery). A typical vehicle for oral or intraperitoneal administration might consist of a mixture of polyethylene (B3416737) glycol (PEG), saline, or other biocompatible solvents. For intranasal delivery, the compound would be formulated in a sterile, isotonic solution such as phosphate-buffered saline (PBS). It is crucial to perform pilot studies to determine the optimal, non-toxic vehicle for your specific experimental setup.
Q5: What are the expected outcomes of successful this compound treatment in animal models?
A5: Successful treatment with an effective dose of this compound is expected to significantly reduce the viral load in the lungs and nasal passages of infected animals. This can be measured by plaque assay or quantitative reverse transcription PCR (qRT-PCR). Additionally, a reduction in the clinical signs of disease, such as weight loss and respiratory distress, and a decrease in lung inflammation and pathology are anticipated outcomes.
Troubleshooting Guides
| Problem | Potential Causes | Troubleshooting Steps |
| Low or no reduction in viral load | 1. Suboptimal Dosage: The administered dose may be too low to achieve a therapeutic concentration in the target tissue. 2. Poor Bioavailability: The inhibitor may have poor absorption or be rapidly metabolized. 3. Inadequate Formulation: The compound may not be fully solubilized or stable in the delivery vehicle. 4. Timing of Administration: Treatment may be initiated too late in the course of infection. | 1. Dose-Ranging Study: Conduct a dose-escalation study to identify the most effective dose with an acceptable safety profile. 2. Pharmacokinetic (PK) Analysis: If possible, perform PK studies to determine the concentration of the inhibitor in plasma and lung tissue over time. 3. Formulation Optimization: Experiment with different vehicle compositions (e.g., varying percentages of PEG, Tween 80, or other solubilizing agents) to improve solubility and stability. 4. Optimize Treatment Schedule: Test different treatment initiation times and frequencies (e.g., prophylactic vs. therapeutic, once vs. twice daily). |
| Observed Animal Toxicity or Adverse Effects | 1. Compound-Specific Toxicity: The inhibitor itself may have off-target effects leading to toxicity. 2. Vehicle Toxicity: The formulation vehicle may be causing adverse reactions at the administered volume or concentration. 3. High Dosage: The administered dose may be approaching the maximum tolerated dose (MTD). | 1. In Vitro Cytotoxicity Assays: Perform cytotoxicity assays on relevant cell lines to assess the therapeutic index (CC50/EC50). 2. Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound- and vehicle-related toxicity. 3. Dose Reduction: If toxicity is observed, reduce the dosage and re-evaluate efficacy. 4. Monitor Clinical Signs: Closely monitor animals for signs of toxicity, such as weight loss, lethargy, and ruffled fur. |
| Inconsistent Results Between Experiments | 1. Variability in Viral Inoculum: Inconsistent viral titers in the inoculum can lead to variable infection severity. 2. Animal Variability: Age, weight, and health status of the animals can influence experimental outcomes. 3. Inconsistent Dosing Technique: Variations in the administration of the inhibitor can affect its delivery and efficacy. | 1. Standardize Viral Stock: Use a well-characterized and titered viral stock for all experiments. 2. Standardize Animal Cohorts: Use animals of the same age, sex, and from the same supplier. Allow for an acclimatization period before starting the experiment. 3. Consistent Administration: Ensure all personnel are trained on the proper techniques for the chosen route of administration to minimize variability. |
| Difficulty in Measuring Viral Load | 1. Timing of Sample Collection: Lung tissue or bronchoalveolar lavage (BAL) fluid may be collected at a time point when viral replication is not at its peak. 2. Sample Degradation: Improper storage or handling of samples can lead to RNA degradation, affecting qRT-PCR results. 3. Assay Sensitivity: The plaque assay or qRT-PCR may not be sensitive enough to detect low levels of virus. | 1. Time-Course Study: Perform a time-course experiment to determine the peak of viral replication in your specific animal model and RSV strain. 2. Proper Sample Handling: Flash-freeze tissue samples in liquid nitrogen immediately after collection and store at -80°C. Use RNA stabilization reagents for BAL fluid. 3. Assay Optimization: Validate the sensitivity and specificity of your qRT-PCR primers and probe. For plaque assays, ensure the cell line is highly permissive to RSV. |
Quantitative Data Summary
Table 1: In Vitro Profile of this compound and Related Inhibitors
| Compound | Target | EC50 | IC50 (Polymerase) | CC50 (HEp-2 cells) | Reference |
| This compound (Compound D) | RSV L-Protein (mRNA Guanylylation) | 0.021 µM | 0.089 µM | 8.4 µM | |
| AZ-27 | RSV L-Protein | ~10-40 nM (Subtype A) | - | >50 µM | |
| YM-53403 | RSV L-Protein | - | - | - | |
| Triazole-1 | RSV L-Protein | ~1 µM | - | - |
Table 2: Representative In Vivo Efficacy of an RSV L-Protein Polymerase Inhibitor (PC786) in a Human Airway Epithelium Model
| Treatment | Concentration | Effect on Viral Load | Reference |
| PC786 | 3.1 - 280 nM | Concentration-dependent inhibition of RSV replication | |
| ALS-8112 | 3,800 - 34,000 nM | Concentration-dependent inhibition of RSV replication |
Note: In vivo data for this compound is limited in publicly available literature. The data for PC786 is provided as a representative example of a potent RSV L-protein inhibitor.
Experimental Protocols
Protocol 1: General Procedure for Evaluating this compound Efficacy in BALB/c Mice
-
Animal Model:
-
Use 6-8 week old female BALB/c mice.
-
House animals in specific-pathogen-free conditions and allow for at least one week of acclimatization.
-
-
Inhibitor Formulation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
For oral administration, prepare a formulation by diluting the stock solution in a vehicle such as 10% PEG400 in sterile saline.
-
Administer the inhibitor or vehicle control via oral gavage at a volume of 100-200 µL per mouse.
-
A typical dosing regimen could be once or twice daily, starting 24 hours before or concurrently with viral infection and continuing for 4-5 days.
-
-
RSV Infection:
-
Use a well-characterized strain of RSV (e.g., RSV A2 or line 19).
-
Lightly anesthetize the mice (e.g., with isoflurane).
-
Inoculate intranasally with 10^5 to 10^6 plaque-forming units (PFU) of RSV in a volume of 50 µL.
-
-
Monitoring and Sample Collection:
-
Monitor mice daily for weight loss and clinical signs of illness.
-
At day 4 or 5 post-infection, euthanize the mice.
-
Collect lungs for viral load determination and histopathology.
-
Bronchoalveolar lavage (BAL) fluid can also be collected for viral titration and cellular analysis.
-
-
Viral Load Quantification:
-
Plaque Assay: Homogenize a portion of the lung tissue and perform serial dilutions on a monolayer of HEp-2 or Vero cells to determine the viral titer (PFU/gram of tissue).
-
qRT-PCR: Extract total RNA from a portion of the lung tissue and perform qRT-PCR using primers and a probe specific for a conserved region of the RSV genome (e.g., the N or L gene) to quantify viral RNA copies.
-
Protocol 2: General Procedure for Evaluating this compound Efficacy in Cotton Rats
-
Animal Model:
-
Use 4-6 week old cotton rats (Sigmodon hispidus).
-
Follow similar housing and acclimatization procedures as for mice.
-
-
Inhibitor Formulation and Administration:
-
Follow the same formulation principles as for mice, adjusting the dose and volume based on the animal's weight.
-
-
RSV Infection:
-
Anesthetize the cotton rats.
-
Inoculate intranasally with 10^4 to 10^6 PFU of human RSV in a volume of 100 µL.
-
-
Monitoring and Sample Collection:
-
Monitor the animals daily.
-
Euthanize at day 4 or 5 post-infection.
-
Collect lungs and nasal turbinates for viral load analysis.
-
-
Viral Load Quantification:
-
Perform plaque assays or qRT-PCR on tissue homogenates as described for the mouse model.
-
Visualizations
Caption: RSV Replication Cycle and Inhibition by this compound.
References
Validation & Comparative
A Comparative Guide to RSV L-Protein Inhibitors for Researchers
An in-depth analysis of RSV L-protein-IN-1 and other leading respiratory syncytial virus (RSV) polymerase inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
Respiratory syncytial virus (RSV) remains a significant global health concern, particularly for infants, the elderly, and immunocompromised individuals. The viral RNA-dependent RNA polymerase (RdRp), a key component of the large (L) protein, is a critical enzyme in the RSV replication cycle and a prime target for antiviral drug development. This guide provides a comparative analysis of this compound against other notable RSV polymerase inhibitors, offering a valuable resource for the scientific community.
Performance Comparison of RSV Polymerase Inhibitors
The following table summarizes the in vitro efficacy and cytotoxicity of this compound and other selected RSV polymerase inhibitors. These compounds are categorized by their chemical class and primary mechanism of action.
| Compound Name | Alias / Code | Target | Mechanism of Action | EC50 (µM) | IC50 (µM) | CC50 (µM) | Cell Line | RSV Strain(s) | Citation(s) |
| This compound | BI compound D | L-protein (Polymerase) | Non-nucleoside inhibitor, blocks mRNA synthesis by inhibiting guanylylation | 0.021 | 0.089 | 8.4 | HEp-2 | A, B | [1][2][3] |
| AZ-27 | - | L-protein (Polymerase) | Non-nucleoside inhibitor, inhibits transcription initiation | 0.01 (A2), 1.3 (B-WST) | - | >100 | HEp-2 | A2, B-WST | [4][5] |
| PC786 | - | L-protein (Polymerase) | Non-nucleoside inhibitor, inhibits RdRp activity | <0.00009 - 0.00071 (A), 0.0013 - 0.0506 (B) | 0.0021 (cell-free), 0.0005 (minigenome) | >14 | HEp-2 | A, B | |
| Lumicitabine | ALS-8176 | L-protein (Polymerase) | Nucleoside analog, chain termination of RNA synthesis | - | - | - | - | A | |
| EDP-938 | - | Nucleoprotein (N) | N-protein inhibitor, targets viral replication machinery | 0.028 - 0.072 (CPE), 0.054 - 0.11 (viral load) | - | - | HEp-2, A549, Vero, BHK | A, B | |
| Ziresovir | AK0529 | Fusion (F) protein | Fusion inhibitor | 0.003 | - | - | - | Wild Type | [No citation available] |
| Presatovir | GS-5806 | Fusion (F) protein | Fusion inhibitor | - | - | - | - | - | [No citation available] |
EC50: Half-maximal effective concentration. IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration.
Mechanism of Action: Targeting the RSV Polymerase
RSV L-protein inhibitors function by disrupting the activity of the viral RNA-dependent RNA polymerase, an essential enzyme for the transcription and replication of the viral genome. This multi-functional L-protein contains the RdRp domain which catalyzes the synthesis of viral RNA. Non-nucleoside inhibitors like this compound, AZ-27, and PC786 bind to the L-protein, inducing conformational changes that inhibit its enzymatic activity. Specifically, this compound has been shown to block viral mRNA synthesis by inhibiting the guanylylation of viral transcripts. In contrast, nucleoside analogs such as Lumicitabine act as chain terminators after being incorporated into the growing viral RNA chain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of Respiratory Syncytial Virus Replication Target Cotranscriptional mRNA Guanylylation by Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZ-27 | RSV inhibitor | Probechem Biochemicals [probechem.com]
RSV L-protein-IN-1 versus fusion inhibitors for RSV
A Comparative Guide: RSV L-Protein-IN-1 vs. Fusion Inhibitors for Respiratory Syncytial Virus
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The development of effective antiviral therapeutics is a critical area of research. Among the promising strategies are the inhibition of viral entry through fusion inhibitors and the targeting of viral replication via L-protein inhibitors. This guide provides a detailed comparison of this compound and RSV fusion inhibitors, offering insights into their mechanisms of action, efficacy, and the experimental basis for these findings.
Mechanism of Action
This compound: This small molecule inhibitor targets the Large (L) protein of RSV. The L-protein is a crucial component of the viral RNA-dependent RNA polymerase (RdRp) complex, which is essential for the transcription and replication of the viral genome. This compound specifically blocks viral mRNA synthesis by inhibiting the guanylation of viral transcripts. By targeting this key enzymatic activity, the inhibitor effectively halts viral replication post-entry into the host cell.[1]
RSV Fusion Inhibitors: These inhibitors prevent the entry of RSV into the host cell by targeting the viral fusion (F) protein. The F protein is a surface glycoprotein (B1211001) that mediates the fusion of the viral envelope with the host cell membrane. Fusion inhibitors bind to the F protein, stabilizing its prefusion conformation and preventing the conformational changes necessary for membrane fusion.[2][3][4] This action effectively blocks the first step of infection.
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of respiratory syncytial virus fusion inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 4. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of RSV L-Protein-IN-1 and AZ-27: Potent Inhibitors of the Respiratory Syncytial Virus Polymerase
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two key inhibitors of the Respiratory Syncytial Virus (RSV) L-protein: RSV L-protein-IN-1 (also known as BI cpd D) and AZ-27. This document summarizes their performance based on available experimental data, outlines the methodologies for crucial experiments, and visualizes their mechanisms of action and experimental workflows.
Executive Summary
Both this compound and AZ-27 are potent inhibitors of the RSV L-protein, a critical enzyme complex for viral replication. They target the RNA-dependent RNA polymerase (RdRp) activity of the L-protein, albeit through different specific mechanisms. AZ-27 demonstrates nanomolar potency against RSV A strains and, notably, also inhibits RSV B subtypes, a significant advantage over many other L-protein inhibitors.[1][2] It exhibits no detectable cytotoxicity at high concentrations.[1][2] this compound is also a highly potent inhibitor of RSV, but it is associated with moderate cytotoxicity.[1]
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for this compound and AZ-27 based on published in vitro studies.
| Parameter | This compound (BI cpd D) | AZ-27 |
| Antiviral Potency (EC50) | 0.021 µM (RSV) | Average: 24 ± 9 nM (RSV A subtype) Average: 1.0 ± 0.28 µM (RSV B subtype) |
| Polymerase Inhibition (IC50) | 0.089 µM | Not explicitly reported in the provided search results. |
| Cytotoxicity (CC50) | 8.4 µM (HEp-2 cells) | >100 µM |
| Selectivity Index (SI = CC50/EC50) | ~400 | >4167 (for RSV A) |
Mechanism of Action
Both compounds target the RSV L-protein, which is a large, multifunctional enzyme responsible for viral RNA transcription and replication. The L-protein possesses several enzymatic activities, including RNA-dependent RNA polymerase, mRNA capping (guanylyltransferase), and cap methylation.
This compound acts by inhibiting the guanylation of viral transcripts, a crucial step in the formation of the 5' cap of viral mRNAs. This inhibition of mRNA capping effectively halts viral protein synthesis.
AZ-27 targets the capping enzyme domain of the L protein. Resistance to AZ-27 is conferred by a single mutation in this domain. Mechanistic studies have shown that AZ-27 inhibits an early stage of mRNA transcription and genome replication by preventing the initiation of RNA synthesis from the promoter. Interestingly, it does not inhibit the back-priming activity of the polymerase, suggesting a specific mode of action on de novo initiation.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Antiviral Efficacy Assay (EC50 Determination)
This assay determines the concentration of the compound required to inhibit viral replication by 50%.
-
Cell Lines: HEp-2 or A549 cells are commonly used.
-
Virus: RSV strains (e.g., A2 for subtype A, B9320 for subtype B) are used to infect the cells.
-
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds (this compound or AZ-27).
-
Infect the cells with RSV at a specific multiplicity of infection (MOI).
-
Immediately after infection, add the diluted compounds to the respective wells.
-
Incubate the plates for a defined period (e.g., 3-5 days) at 37°C.
-
Assess the viral cytopathic effect (CPE) or quantify viral protein expression (e.g., via ELISA) or viral RNA (e.g., via RT-qPCR).
-
The EC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay (CC50 Determination)
This assay measures the concentration of the compound that causes a 50% reduction in cell viability.
-
Cell Lines: The same cell line used for the antiviral efficacy assay (e.g., HEp-2).
-
Protocol:
-
Seed cells in 96-well plates.
-
Add serial dilutions of the test compounds to the cells (without virus).
-
Incubate for the same duration as the antiviral assay.
-
Assess cell viability using a colorimetric assay such as MTT, MTS, or a luminescent assay like CellTiter-Glo.
-
The CC50 value is calculated from the dose-response curve of cell viability versus compound concentration.
-
In Vitro Polymerase Assay (IC50 Determination)
This biochemical assay directly measures the inhibition of the RSV RNA-dependent RNA polymerase activity.
-
Components: Recombinant RSV L and P proteins, a synthetic RNA template corresponding to the viral promoter, and ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP.
-
Protocol:
-
The L and P proteins are incubated together to form the polymerase complex.
-
The test compound at various concentrations is pre-incubated with the polymerase complex.
-
The RNA template and rNTP mix are added to initiate the reaction.
-
The reaction is allowed to proceed for a specific time at an optimal temperature.
-
The reaction is stopped, and the newly synthesized RNA products are separated by gel electrophoresis and visualized by autoradiography or fluorescence imaging.
-
The amount of RNA synthesis is quantified, and the IC50 value is determined by plotting the percentage of polymerase activity against the inhibitor concentration.
-
Conclusion
Both this compound and AZ-27 are valuable tool compounds for studying the RSV L-protein and represent promising scaffolds for the development of novel anti-RSV therapeutics. AZ-27 stands out due to its broad activity against both RSV A and B subtypes and its excellent safety profile in vitro, as indicated by its high selectivity index. In contrast, while highly potent, the moderate cytotoxicity of this compound may present a hurdle for its therapeutic development. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of their antiviral potential.
References
Comparative Efficacy of the RSV L-Protein Inhibitor AZ-27 Against Respiratory Syncytial Virus Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of the respiratory syncytial virus (RSV) L-protein inhibitor, AZ-27, against different RSV subtypes. The data presented is compiled from published research to aid in the evaluation of this compound for potential therapeutic applications.
Overview of AZ-27
AZ-27 is a novel, non-nucleoside inhibitor of the RSV L-protein, the viral RNA-dependent RNA polymerase.[1][2] The L-protein is essential for viral RNA synthesis, including transcription and replication of the viral genome, making it a critical target for antiviral drug development.[1][3][4] AZ-27 has demonstrated potent antiviral activity against both RSV A and B subtypes with no detectable cytotoxicity.
Efficacy Against RSV Subtypes A and B
AZ-27 has been shown to effectively inhibit a range of RSV strains, with a notable difference in potency between the two major subtypes, A and B. The compound consistently exhibits higher potency against RSV-A strains compared to RSV-B strains.
Table 1: Comparative Efficacy (EC₅₀) of AZ-27 Against RSV Subtypes
| RSV Subtype | Strain(s) | Average EC₅₀ (nM) |
| A | Multiple clinical isolates | 24 ± 9 |
| B | Multiple clinical isolates | 1000 ± 280 |
EC₅₀ (Half-maximal effective concentration) values represent the concentration of the drug that inhibits 50% of viral activity. Data compiled from in vitro studies.
This data highlights the broad-spectrum activity of AZ-27, while also indicating a clear differential in its efficacy against the two predominant RSV subtypes.
Mechanism of Action
AZ-27 targets a post-entry step in the RSV life cycle. Specifically, it inhibits the RNA polymerase activity of the L-protein, preventing the initiation of both viral mRNA transcription and genome replication. Resistance studies have identified a mutation in the putative capping enzyme domain of the L protein that confers resistance to AZ-27, further confirming the L protein as the direct target.
Experimental Data and Protocols
The efficacy of AZ-27 has been evaluated using various in vitro assays. Below are detailed methodologies for key experiments cited in the literature.
Antiviral Activity Assessment in Cell Culture
Objective: To determine the concentration of AZ-27 required to inhibit RSV replication in vitro.
Experimental Protocol (General):
-
Cell Lines: HEp-2 or HeLa cells are commonly used for RSV propagation and antiviral assays.
-
Virus Strains: A panel of laboratory-adapted strains and clinical isolates of RSV subtypes A and B are used.
-
Infection: Cell monolayers are infected with RSV at a specific multiplicity of infection (MOI).
-
Compound Treatment: Serial dilutions of AZ-27 are added to the cell cultures at the time of or after infection.
-
Incubation: Infected and treated cells are incubated for a period of 3 to 5 days.
-
Quantification of Viral Inhibition:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This method quantifies the amount of viral antigen present in the cell lysates. The reduction in viral antigen in the presence of the compound is used to calculate the EC₅₀.
-
Cytopathic Effect (CPE) Assay: The protective effect of the compound against virus-induced cell death is observed microscopically. The concentration at which 50% of the cell monolayer is protected is determined.
-
Quantitative Reverse Transcription PCR (qRT-PCR): This technique measures the amount of viral RNA in the cell culture supernatant or cell lysate, providing a direct measure of viral replication.
-
Time-of-Addition Assay
Objective: To determine the stage of the viral life cycle inhibited by AZ-27.
Experimental Protocol:
-
HEp-2 cells are seeded in 96-well plates.
-
Cells are infected with an RSV-A strain.
-
AZ-27 is added at various time points before and after infection (e.g., -2, 0, 2, 4, 6, 8, 12, and 24 hours post-infection).
-
A known fusion inhibitor is used as a control.
-
After a set incubation period (e.g., 3 days), the level of RSV replication is quantified by ELISA.
-
The results indicate that AZ-27 remains potent when added up to 24 hours post-infection, suggesting it targets a post-entry event, unlike a fusion inhibitor which loses activity if added after viral entry.
Visualizing the Mechanism and Workflow
To better understand the context of AZ-27's action and the experimental workflow, the following diagrams are provided.
Caption: RSV Replication Cycle and the Point of Inhibition by AZ-27.
Caption: General Workflow for In Vitro Antiviral Efficacy Assay.
References
In Vivo Validation of RSV L-Protein Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antiviral activity of investigational Respiratory Syncytial Virus (RSV) L-protein inhibitors. While specific data for a compound designated "RSV L-protein-IN-1" is not publicly available, this document summarizes published in vivo validation data for other potent RSV L-protein inhibitors, offering a benchmark for efficacy. The data is presented alongside alternative anti-RSV strategies to provide a broader context for drug development efforts.
Targeting the RSV L-Protein: A Key Antiviral Strategy
The RSV Large (L) protein is a multifunctional enzyme essential for viral replication and transcription, making it a prime target for antiviral drug development.[1][2][3] The L-protein incorporates the RNA-dependent RNA polymerase (RdRp) activity, along with mRNA capping and polyadenylation functions.[3][4] Inhibiting the L-protein effectively halts viral replication, thereby reducing viral load and mitigating disease severity.
Comparative In Vivo Efficacy of L-Protein Inhibitors
The following table summarizes in vivo efficacy data from preclinical studies of various RSV L-protein inhibitors. These studies typically utilize rodent models, such as BALB/c mice and cotton rats, to assess the reduction in viral titers in the lungs following infection and treatment.
| Compound | Target | Animal Model | Dosing Regimen | Key Findings | Reference |
| PC786 | L-protein (non-nucleoside inhibitor) | BALB/c mice | 2 mg/mL (intranasal, once daily) | Undetectable viral loads. | |
| Cotton rats | >3.3 mg/mL (intranasal) | Lung viral load below detection limits. | |||
| EDP-323 | L-protein (capping domain) | - | - | Potent antiviral activity with EC50 values ranging from 0.11 to 0.44 nM across different RSV strains. | |
| DZ7487 | L-protein (RdRp domain) | BALB/c mice & Cotton rats | Oral administration | Potently inhibited viral replication of both RSV A and B subtypes. | |
| AZ-27 | L-protein (capping enzyme domain) | - | - | Potent activity against RSV A and B subtypes. | |
| YM-53403 | L-protein | - | - | A Y1631H mutation in the L protein conferred resistance, confirming the target. |
Alternative Antiviral Strategies
For a comprehensive understanding, it is crucial to compare L-protein inhibitors with other classes of RSV antivirals targeting different viral components.
| Compound/Therapy | Target | Mechanism of Action | Clinical Status (if available) | Reference |
| Ziresovir (AK0529) | F-protein | Inhibits viral entry by targeting the fusion (F) protein. | Phase 2/3 | |
| Lonafarnib | F-protein | Binds to the prefusion F protein trimer, preventing fusion. | Preclinical | |
| EDP-938 | N-protein | Inhibits the nucleoprotein (N) to block viral replication. | Phase 2b | |
| RSV604 | N-protein | Putative N-protein inhibitor. | Phase 2 | |
| Palivizumab | F-protein | Monoclonal antibody that neutralizes the virus, preventing entry. | Approved for prophylaxis |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are representative protocols for in vivo RSV infection models.
In Vivo RSV Infection Model in BALB/c Mice
-
Animal Model: 6- to 7-week-old female BALB/c mice.
-
Virus Inoculation: Mice are intranasally infected with a specific plaque-forming unit (PFU) of an RSV strain (e.g., 1 x 10^6 PFU).
-
Compound Administration: The investigational compound is administered, for example, orally or intranasally, at specified doses and frequencies (e.g., twice daily for 4 consecutive days post-inoculation).
-
Efficacy Evaluation: At a predetermined time point (e.g., day 4 or 5 post-infection), mice are euthanized, and their lungs are harvested.
-
Viral Titer Quantification: Lung tissue is homogenized, and viral titers are determined using a plaque assay or quantitative reverse transcription PCR (RT-qPCR).
-
Data Analysis: The reduction in lung viral titers in treated groups is compared to the vehicle control group.
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: RSV Replication Cycle and the Point of L-Protein Inhibitor Intervention.
Caption: General Experimental Workflow for In Vivo Validation of Anti-RSV Compounds.
References
- 1. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Guide to RSV L-Protein Inhibitors
For researchers, scientists, and drug development professionals, understanding the resistance profiles of novel antiviral compounds is paramount. This guide provides a comparative analysis of the resistance profile of RSV L-protein-IN-1 and other key Respiratory Syncytial Virus (RSV) L-protein inhibitors, supported by experimental data and detailed methodologies.
Introduction to RSV L-Protein Inhibition
The Respiratory Syncytial Virus (RSV) L-protein, a critical component of the viral RNA-dependent RNA polymerase (RdRp) complex, is a prime target for antiviral drug development.[1][2] This large, multifunctional protein is responsible for both transcription of viral mRNAs and replication of the viral RNA genome.[3][4] Inhibitors targeting the L-protein can effectively halt the viral life cycle.[2] However, the emergence of drug resistance is a significant challenge. This guide assesses the resistance profile of this compound and compares it with other notable L-protein inhibitors.
Comparative Resistance Profiles of RSV L-Protein Inhibitors
The development of resistance to RSV L-protein inhibitors is primarily driven by specific mutations within the L-protein gene. These mutations can reduce the binding affinity of the inhibitor to its target, thereby diminishing its antiviral efficacy. The table below summarizes the key resistance mutations and the corresponding fold-change in resistance for several L-protein inhibitors.
| Inhibitor | Class | Key Resistance Mutation(s) | Fold-Change in EC50/IC50 | RSV Subtype(s) Tested | Reference(s) |
| This compound (BI cpd D) | Non-nucleoside | I1381S | 8-9 fold | A | [5] |
| AZ-27 | Non-nucleoside | Y1631H, Y1631C | >400-fold (replicon), ~940-fold (enzyme) | A | [1][6] |
| YM-53403 | Non-nucleoside | Y1631H | >400-fold (replicon) | A | [1] |
| ALS-8112 (prodrug of ALS-8176) | Nucleoside Analog | M628L, A789V, L795I, I796V (QUAD) | 4.6-fold (enzyme) | A | [6] |
| PC786 | Non-nucleoside | Y1631H | - | A, B | [7][8] |
Experimental Methodologies
The characterization of resistance profiles for these inhibitors relies on established in vitro methodologies.
In Vitro Resistance Selection
A standard method for identifying resistance mutations involves the serial passaging of RSV in the presence of sub-lethal concentrations of the antiviral compound.[1][5]
Protocol:
-
Cell Culture: HEp-2 cells are typically used for RSV propagation.
-
Viral Infection: Cells are infected with a specific strain of RSV (e.g., A2) at a defined multiplicity of infection (MOI), for instance, 0.2.[1]
-
Inhibitor Treatment: The infected cells are cultured in the presence of the inhibitor at a starting concentration around its EC50.
-
Serial Passaging: The virus-containing supernatant from the infected cells is harvested after 3-4 days and used to infect fresh cells, again in the presence of the inhibitor.[1] This process is repeated for multiple passages (e.g., 7 or more passages).[1] The concentration of the inhibitor may be gradually increased over subsequent passages.
-
Plaque Purification: Once resistance is observed (i.e., the virus can replicate efficiently in the presence of the inhibitor), individual resistant viral clones are isolated through plaque purification.[5]
-
Genotypic Analysis: The L-protein gene of the resistant viral clones is sequenced to identify mutations that are not present in the wild-type virus.
RSV Minigenome Assay
The RSV minigenome assay is a powerful tool to confirm that an identified mutation is directly responsible for conferring resistance, independent of viral entry and assembly.[5][9]
Protocol:
-
Cell Line: A suitable cell line, such as HEp-2 or BSR-T7, is used.
-
Plasmids: The assay involves the co-transfection of several plasmids:
-
Plasmids expressing the RSV N, P, M2-1, and L proteins (either wild-type or mutant).
-
A plasmid containing an RSV-like minigenome that encodes a reporter gene (e.g., luciferase) flanked by the RSV leader and trailer regions.
-
A plasmid to drive transcription, often expressing the T7 RNA polymerase.
-
-
Transfection: The plasmids are transfected into the cells.
-
Reporter Gene Assay: After a set incubation period (e.g., 48 hours), the cells are lysed, and the reporter gene activity (e.g., luciferase luminescence) is measured.
-
Data Analysis: The activity of the mutant L-protein in the presence of the inhibitor is compared to that of the wild-type L-protein to quantify the level of resistance.
Visualizing Key Pathways and Workflows
To better understand the mechanisms of action and resistance, the following diagrams illustrate the RSV replication cycle and the experimental workflow for resistance selection.
Caption: RSV Replication Cycle and L-Protein Inhibition.
Caption: In Vitro Resistance Selection Workflow.
Conclusion
The assessment of resistance profiles is a critical step in the development of new antiviral therapies. This compound (BI cpd D) induces resistance through a specific mutation (I1381S) in the L-protein. In comparison, other non-nucleoside inhibitors like AZ-27 and YM-53403 are associated with mutations at a different site (Y1631), often leading to high-level resistance. Nucleoside analogs such as ALS-8112 select for a different set of mutations altogether. This lack of cross-resistance between different classes of L-protein inhibitors is promising for potential combination therapies.[6] The detailed experimental protocols provided in this guide serve as a valuable resource for researchers working to characterize the resistance profiles of new RSV inhibitors and to develop strategies to overcome this challenge.
References
- 1. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are RSV L protein inhibitors and how do they work? [synapse.patsnap.com]
- 3. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are RSV polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibitors of Respiratory Syncytial Virus Replication Target Cotranscriptional mRNA Guanylylation by Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical Effect of Resistance Mutations against Synergistic Inhibitors of RSV RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conserved allosteric inhibitory site on the respiratory syncytial virus and human metapneumovirus RNA-dependent RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Minigenome System to Study Respiratory Syncytial Virus Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of RSV L-protein-IN-1 and Standard-of-Care Treatments for Respiratory Syncytial Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel respiratory syncytial virus (RSV) L-protein inhibitor, RSV L-protein-IN-1, with the current standard-of-care treatments, ribavirin (B1680618) and palivizumab. This document is intended to serve as a resource for researchers and professionals in the field of antiviral drug development, offering a comparative overview of efficacy, safety, and mechanism of action, supported by experimental data and detailed protocols. For the purpose of this guide, the well-characterized RSV L-protein inhibitor AZ-27 will be used as a representative for the class of compounds to which this compound belongs, due to the availability of robust public data.
Executive Summary
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[1] Current treatment options are limited. Supportive care remains the primary approach to managing RSV infections.[2] The two main approved interventions are ribavirin, an antiviral agent, and palivizumab, a monoclonal antibody for prophylaxis.[3][4] A promising new class of antivirals targets the RSV Large (L) protein, a critical enzyme in the viral replication complex.[1] This guide benchmarks the performance of a representative L-protein inhibitor, AZ-27, against ribavirin and palivizumab.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following tables summarize the in vitro antiviral activity and cytotoxicity of AZ-27, ribavirin, and palivizumab against RSV. It is important to note that the metrics for efficacy differ based on the compound's mechanism of action.
| Compound | Target | Assay Type | Cell Line | RSV Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| AZ-27 | L-protein (RNA-dependent RNA polymerase) | RSV ELISA | HEp-2 | A2 (Subtype A) | 0.024 | >100 | >4167 |
| Subtype B (average) | 1.0 | >100 | >100 | ||||
| Ribavirin | IMP Dehydrogenase / RNA synthesis | Plaque Reduction | Not Specified | Not Specified | ~3-10 µg/mL (~12-41 µM) | Not Specified | Not Specified |
| Cytopathic Effect (CPE) | HeLa | Long (Subtype A) | 3.74 µg/mL (~15.3 µM) | Not Specified | Not Specified | ||
| Palivizumab | F-protein (Fusion protein) | Microneutralization | HEp-2 | Not Specified | IC50: 0.015-0.032 µg/mL | Not Applicable | Not Applicable |
Table 1: Comparative in vitro activity of AZ-27, Ribavirin, and Palivizumab against RSV. EC50 (50% effective concentration) represents the concentration of the drug that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration) is the concentration that results in 50% cell death. IC50 (50% inhibitory concentration) in this context refers to the concentration of antibody required for a 50% reduction in RSV infectivity.
Mechanism of Action
This compound (represented by AZ-27)
This compound belongs to a class of non-nucleoside inhibitors that directly target the RSV L-protein. The L-protein is a multifunctional enzyme that contains the RNA-dependent RNA polymerase (RdRp) activity, which is essential for both transcription of viral mRNAs and replication of the viral RNA genome. By binding to the L-protein, these inhibitors block its enzymatic function, thereby halting viral RNA synthesis and subsequent production of new virus particles.
Ribavirin
Ribavirin is a broad-spectrum antiviral nucleoside analog. Its mechanism of action against RSV is not fully elucidated but is thought to involve multiple pathways, including the inhibition of the cellular enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH), leading to depletion of intracellular GTP pools necessary for viral RNA synthesis.
Palivizumab
Palivizumab is a humanized monoclonal antibody that targets the fusion (F) glycoprotein (B1211001) on the surface of RSV. The F protein is crucial for the fusion of the viral envelope with the host cell membrane, a critical step for viral entry. By binding to a specific epitope on the F protein, palivizumab prevents this fusion process, thereby neutralizing the virus and blocking its entry into host cells.
Experimental Protocols
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This assay is a functional test that measures the ability of a compound to inhibit the production of infectious virus particles.
Methodology:
-
Cell Seeding: Plate a monolayer of susceptible cells (e.g., HEp-2 or Vero) in 6-well or 12-well plates and incubate until confluent.
-
Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.
-
Infection: Aspirate the growth medium from the cell monolayers and infect with a known amount of RSV (typically to produce 50-100 plaques per well).
-
Treatment: After a 1-2 hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) mixed with the various concentrations of the test compound.
-
Incubation: Incubate the plates for 3-5 days to allow for plaque formation.
-
Plaque Visualization: Fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet.
-
Quantification: Count the number of plaques in each well. The EC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of a compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: The CC50 value is determined as the compound concentration that reduces the absorbance by 50% compared to the untreated cell control.
RSV Neutralization Assay
This assay is specifically used to evaluate the ability of antibodies like palivizumab to prevent viral infection.
Methodology:
-
Antibody Dilution: Prepare serial dilutions of the monoclonal antibody (e.g., palivizumab) in a suitable medium.
-
Virus-Antibody Incubation: Mix the antibody dilutions with a constant amount of RSV and incubate for 1-2 hours at 37°C to allow the antibody to bind to the virus.
-
Infection of Cells: Add the virus-antibody mixture to a monolayer of susceptible cells (e.g., HEp-2) in a 96-well plate.
-
Incubation: Incubate the plates for several days.
-
Quantification of Infection: Determine the extent of viral infection in each well. This can be done by measuring the cytopathic effect (CPE), or more commonly, by an enzyme-linked immunosorbent assay (ELISA) that detects a viral protein (e.g., the F protein).
-
IC50 Determination: The IC50 is the antibody concentration that results in a 50% reduction in the signal (e.g., absorbance in an ELISA) compared to the virus control without antibody.
Mandatory Visualizations
Caption: RSV replication cycle and points of inhibition.
Caption: General workflow for antiviral drug screening.
References
- 1. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antiviral effects of RSV fusion inhibitor, MDT‐637, on clinical isolates, vs its achievable concentrations in the human respiratory tract and comparison to ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prophylactic and therapeutic testing of Nicotiana-derived RSV-neutralizing human monoclonal antibodies in the cotton rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of ribavirin on respiratory syncytial virus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Statistical Analysis for Comparing the Antiviral Efficacy of RSV Inhibitors
For researchers, scientists, and drug development professionals, the rigorous comparison of antiviral candidates is paramount in the pursuit of effective treatments for Respiratory Syncytial Virus (RSV). This guide provides a framework for the statistical analysis of antiviral efficacy, complete with experimental protocols and data presentation strategies to ensure objective and robust comparisons.
The evaluation of novel RSV inhibitors requires a multi-faceted approach, beginning with the determination of a compound's potency and therapeutic window, and culminating in a statistical comparison against alternative compounds or controls. This process relies on standardized in vitro assays that generate quantitative data amenable to statistical analysis.
Key Performance Metrics in Antiviral Efficacy
The antiviral activity and safety of an inhibitor are primarily assessed using several key metrics. These values are typically derived from dose-response curves generated from in vitro experiments.
| Metric | Description | Formula | Significance |
| IC50 / EC50 | The half-maximal inhibitory/effective concentration. The concentration of an inhibitor at which 50% of the viral replication is inhibited. | Determined from dose-response curve analysis. | A lower IC50/EC50 value indicates a more potent compound.[1][2] |
| CC50 | The half-maximal cytotoxic concentration. The concentration of a compound that results in 50% death of the host cells. | Determined from cell viability assays. | A higher CC50 value indicates lower cytotoxicity of the compound to host cells.[3][4] |
| Selectivity Index (SI) | A ratio that measures the therapeutic window of a compound, comparing its cytotoxicity to its antiviral activity. | SI = CC50 / IC50 | A higher SI value is desirable, as it indicates that the compound is effective at concentrations that are not toxic to the host cells. An SI greater than 10 is often considered a benchmark for a promising antiviral candidate.[3] |
Experimental Protocols for Efficacy Determination
Accurate and reproducible data are the foundation of any meaningful statistical comparison. The following are detailed methodologies for key experiments used to assess the efficacy of RSV inhibitors.
Plaque Reduction Neutralization Test (PRNT) for IC50 Determination
The PRNT is considered the "gold standard" for quantifying neutralizing antibodies and can be adapted to determine the IC50 of antiviral compounds.
Principle: This assay measures the ability of a compound to reduce the number of viral plaques (zones of cell death) in a cell monolayer.
Procedure:
-
Cell Seeding: Seed susceptible cells (e.g., HEp-2, Vero) in 24-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of the test inhibitor.
-
Virus-Inhibitor Incubation: Mix a known amount of RSV (typically 50-100 plaque-forming units) with each dilution of the inhibitor and incubate for 1 hour at 37°C.
-
Infection: Inoculate the cell monolayers with the virus-inhibitor mixtures.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for 4-6 days to allow for plaque formation.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
IC50 Calculation: The plaque counts are plotted against the inhibitor concentrations, and a non-linear regression analysis is used to determine the IC50 value.
RT-qPCR for Viral Load Quantification
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive method to quantify viral RNA levels, providing an alternative or complementary approach to plaque assays for assessing antiviral efficacy.
Principle: This technique measures the amount of viral RNA in infected cell cultures or in vivo samples that have been treated with an antiviral compound.
Procedure:
-
Infection and Treatment: Infect cells with RSV and treat with various concentrations of the inhibitor.
-
RNA Extraction: At a specified time post-infection, lyse the cells and extract total RNA.
-
Reverse Transcription: Convert the viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using primers and probes specific to a conserved region of the RSV genome.
-
Quantification: The amount of viral RNA is quantified by comparing the amplification cycle (Cq) values to a standard curve generated from known quantities of viral RNA or a plasmid containing the target sequence.
-
Efficacy Determination: A reduction in viral RNA copies in treated samples compared to untreated controls indicates antiviral activity.
MTT Assay for CC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and determine the cytotoxicity of a compound.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a period that mirrors the antiviral assay (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
CC50 Calculation: Plot the absorbance values against the compound concentrations and use non-linear regression to calculate the CC50.
Visualizing Experimental and Analytical Workflows
Diagrams are essential for communicating complex processes. The following visualizations, created using the DOT language, illustrate key workflows in the evaluation of RSV inhibitors.
Caption: General experimental workflow for assessing the antiviral efficacy and cytotoxicity of RSV inhibitors.
Caption: Simplified pathway of RSV entry and replication, highlighting the action of a fusion inhibitor.
Statistical Comparison of Antiviral Efficacy
Once IC50 and SI values have been determined for multiple inhibitors, statistical tests are employed to ascertain whether the observed differences in efficacy are significant.
Comparing IC50 Values: To compare the potency of two or more inhibitors, the log-transformed IC50 values are often used as they tend to follow a normal distribution.
-
t-test: For comparing the mean log(IC50) of two inhibitors, an unpaired t-test can be used.
-
ANOVA: When comparing more than two inhibitors, a one-way Analysis of Variance (ANOVA) followed by post-hoc tests (e.g., Tukey's or Dunnett's test) is appropriate to identify which specific inhibitors differ significantly from each other or from a control.
Comparing Dose-Response Curves: A more comprehensive comparison involves analyzing the entire dose-response curve. Statistical software packages (e.g., GraphPad Prism) can perform extra sum-of-squares F-tests to determine if the curves are statistically different in terms of their parameters (e.g., IC50, Hill slope).
Caption: Decision tree for selecting an appropriate statistical test to compare the efficacy of RSV inhibitors.
By adhering to these standardized experimental and statistical methodologies, researchers can ensure that their comparisons of RSV inhibitors are both objective and reproducible, thereby accelerating the development of novel and effective antiviral therapies.
References
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of RSV L-protein-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of RSV L-protein-IN-1, a potent inhibitor of the Respiratory Syncytial Virus (RSV). Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. As a potent, bioactive small molecule with moderate cytotoxicity, this compound requires handling as a hazardous chemical waste.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: A fume hood should be used when handling the powdered form or preparing solutions.
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound, highlighting its biological potency and cytotoxic potential. This information underscores the need for cautious handling and disposal.
| Property | Value | Reference |
| EC50 (RSV Inhibition) | 0.021 µM | [1][2] |
| IC50 (Polymerase Inhibition) | 0.089 µM | [1] |
| CC50 (Cytotoxicity in HEp-2 cells) | 8.4 µM | [1] |
| Molecular Weight | 600.66 g/mol | [2] |
| CAS Number | 851658-10-1 | [2] |
III. Step-by-Step Disposal Protocol
The disposal of this compound, whether in pure form (powder), as a stock solution, or in contaminated labware, must be managed through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[3][4][5][6]
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or expired pure this compound powder in its original container, if possible.[6]
-
If the original container is not available, use a clearly labeled, sealable, and chemically compatible container.
-
Contaminated solid waste, such as weighing paper, pipette tips, and gloves, should be collected in a designated, sealed plastic bag or a labeled, puncture-resistant container.[6]
-
-
Liquid Waste:
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[6]
-
Step 2: Labeling of Waste Containers
Step 3: Storage of Hazardous Waste
-
Store hazardous waste containers in a designated, secure area within the laboratory, away from general work areas.
-
Ensure containers are kept closed except when adding waste.[3][5]
-
Utilize secondary containment (e.g., a larger, chemically resistant bin) for liquid waste containers to prevent spills.[3]
Step 4: Arranging for Disposal
-
Contact your institution's EHS or hazardous waste management office to schedule a pickup for the collected waste.
-
Do not accumulate large quantities of hazardous waste in the laboratory.[3][6]
IV. Spill Management Protocol
In the event of a spill of this compound powder or solution:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the required PPE, including respiratory protection if dealing with a powder spill outside of a fume hood.
-
Contain the Spill:
-
For liquid spills: Use an absorbent material (e.g., chemical absorbent pads, vermiculite) to soak up the liquid.
-
For powder spills: Gently cover the powder with damp paper towels to avoid generating dust, then use an absorbent material.
-
-
Clean the Area: Carefully collect all contaminated materials into a designated hazardous waste container. Clean the spill area with an appropriate solvent (e.g., 70% ethanol), and dispose of the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
V. Experimental Workflow and Disposal Decision Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
